S-Nitrosopenicillamine
Description
Structure
3D Structure
Properties
CAS No. |
73466-15-6 |
|---|---|
Molecular Formula |
C5H10N2O3S |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-methyl-3-nitrososulfanylbutanoic acid |
InChI |
InChI=1S/C5H10N2O3S/c1-5(2,11-7-10)3(6)4(8)9/h3H,6H2,1-2H3,(H,8,9)/t3-/m0/s1 |
InChI Key |
QLPXHECKUSZTMH-VKHMYHEASA-N |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SN=O |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SN=O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Research
Methodological Advances in S-Nitrosopenicillamine Formation
The primary route to forming this compound is through the nitrosation of the thiol group in penicillamine (B1679230). This process typically involves the use of nitrous acid (HNO₂) as the nitrosating agent. This compound itself is noted to be relatively unstable, and as such, it is often prepared in solution for immediate use without being isolated in a pure state. psu.edu A common method involves reacting equimolar amounts of penicillamine and sodium nitrite (B80452) in a mildly acidic solution to generate a stock solution of this compound (SPEN). psu.edu
The reaction between a thiol, such as penicillamine, and nitrous acid is a cornerstone of S-nitrosothiol chemistry. rsc.org Nitrous acid is typically generated in situ through the acidification of sodium nitrite. pdx.educdnsciencepub.com
Kinetic studies on the formation of S-nitrosothiols from various aminothiols and nitrous acid reveal critical details about the reaction's progression. The stoichiometry for the reaction between aminothiols (like cysteine and cysteamine) and nitrous acid is strictly 1:1, meaning one mole of the S-nitrosothiol product is formed from one mole of nitrous acid. pdx.edu
The reaction is consistently found to be first order with respect to both the thiol and nitrous acid. cdnsciencepub.com This indicates that the rate of reaction is directly proportional to the concentration of each of these reactants. For instance, the nitrosation of cysteine to form S-nitrosocysteine showed a bimolecular rate constant of 6.4 ± 1.1 L mol⁻¹ s⁻¹ for the direct reaction with nitrous acid. scielo.org.za While specific kinetic data for this compound is less commonly detailed than for its derivatives, the principles observed in closely related aminothiols provide a foundational understanding.
| Aminothiol | Nitrosating Species | Rate Constant (M⁻¹ s⁻¹) | Source |
|---|---|---|---|
| Cysteamine | Nitrous Acid (HNO₂) | 17.9 ± 1.5 | cdnsciencepub.com |
| Cysteamine | Nitrosonium Cation (NO⁺) | 6.7 x 10⁴ | cdnsciencepub.com |
| Cysteine | Nitrous Acid (HNO₂) | 6.4 ± 1.1 | scielo.org.za |
| Cysteine | Nitrosonium Cation (NO⁺) | 6.8 x 10³ | scielo.org.za |
The identity of the active nitrosating species in the reaction between thiols and nitrous acid is highly dependent on the acidity of the environment. pdx.edu In mildly acidic conditions, kinetic studies implicate nitrous acid (HNO₂) itself as the primary nitrosating agent. pdx.educdnsciencepub.com
However, as the acidity of the solution increases, a more potent nitrosating agent, the nitrosonium cation (NO⁺), becomes the dominant species. pdx.eduscielo.org.za This cation is formed from the protonation of nitrous acid. pdx.edu The rate of nitrosation by the nitrosonium cation is significantly higher than that by nitrous acid. cdnsciencepub.com Other potential nitrosating agents in different contexts include dinitrogen trioxide (N₂O₃), which can be formed from the autooxidation of nitric oxide, particularly in aerobic conditions. nih.govnih.gov However, in the direct reaction of thiols with acidified nitrite, HNO₂ and NO⁺ are the key players, with nitric oxide (NO) itself not being detected as a direct nitrosant. pdx.eduscielo.org.za
The nitrosation of thiols by nitrous acid is subject to acid catalysis. pdx.eduscielo.org.za The reaction rate generally increases with higher acid concentrations. This catalytic effect is explained by the formation of the highly electrophilic nitrosonium cation (NO⁺) through the protonation of nitrous acid, as shown in the equilibrium below. pdx.edu
HNO₂ + H⁺ ⇌ H₂O⁺–NO ⇌ H₂O + NO⁺
This equilibrium shifts toward the formation of the nitrosonium cation in more acidic conditions. pdx.edu Studies have shown that after the concentration of nitrous acid saturates, the rate of nitrosation continues to increase with acidity, which strongly implies the contribution of this second, more reactive nitrosating species (NO⁺). pdx.eduscielo.org.za This dual-pathway mechanism allows for the formation of S-nitrosothiols across a range of acidic pH levels.
Investigation of Nitrosation Reactions by Nitrous Acid (HNO2)
Synthesis and Characterization of this compound Analogues and Derivatives
To enhance stability and modify properties, various analogues and derivatives of this compound have been synthesized and studied. The most prominent of these is N-Acetyl-S-Nitrosopenicillamine (SNAP).
N-Acetyl-S-Nitrosopenicillamine (SNAP) is a widely studied S-nitrosothiol due to its relative stability, which allows for its isolation as a crystalline solid. nih.govnih.govresearchgate.net The synthesis is a straightforward procedure involving the nitrosation of N-acetyl-d-penicillamine (NAP). nih.gov
A typical laboratory synthesis involves dissolving NAP in a solvent mixture, such as methanol (B129727) and water, containing strong acids like hydrochloric acid and sulfuric acid. nih.govresearchgate.net An aqueous solution of sodium nitrite is then added to the acidic NAP solution. nih.govresearchgate.net The reaction mixture, often turning a characteristic green color, is stirred and then cooled in an ice bath to facilitate the precipitation of SNAP crystals. nih.gov The resulting crystals are collected by filtration, washed with water, and dried. nih.gov
The successful synthesis of SNAP is commonly confirmed using UV-Vis spectroscopy. researchgate.netnih.gov The presence of the S-NO functional group gives rise to characteristic absorbance maxima at approximately 340 nm and a weaker absorbance around 590 nm. nih.govnih.gov
Researchers have also prepared other related compounds. For instance, (N-Acetyl-S-nitrosopenicillaminyl)-S-nitrosopenicillamine (SNAP-SNAP), a dimeric derivative, was synthesized by first reacting N-acetyl-d-penicillamine-thiolactone with d,l-penicillamine, followed by nitrosation of the resulting dipeptide with sodium nitrite in glacial acetic acid. nih.gov This demonstrates the versatility of the core penicillamine structure for creating more complex NO-donor molecules.
Mentioned Compounds
| Chemical Name | Abbreviation/Synonym |
| This compound | SPEN |
| Nitrous Acid | HNO₂ |
| Nitrosonium Cation | NO⁺ |
| N-Acetyl-S-Nitrosopenicillamine | SNAP |
| N-Acetyl-d-penicillamine | NAP |
| Penicillamine | |
| Cysteamine | |
| Cysteine | |
| S-Nitrosocysteine | CysNO |
| Dinitrogen Trioxide | N₂O₃ |
| Nitric Oxide | NO |
| Sodium Nitrite | NaNO₂ |
| Hydrochloric Acid | HCl |
| Sulfuric Acid | H₂SO₄ |
| Methanol | |
| (N-Acetyl-S-nitrosopenicillaminyl)-S-nitrosopenicillamine | SNAP-SNAP |
| d,l-penicillamine | |
| N-acetyl-d-penicillamine-thiolactone | |
| Glacial Acetic Acid |
Nitrosation of Penicillamine Dipeptides and Oligomers
The synthesis of S-nitrosated penicillamine dipeptides and oligomers represents a key strategy to create novel nitric oxide (NO) donor molecules with potentially enhanced stability and tailored biological activity. Researchers have explored various approaches to couple penicillamine with other amino acids or to create larger oligomeric structures, followed by nitrosation of the thiol group.
One prominent area of investigation involves the coupling of N-acetylpenicillamine with the methyl esters of various amino acids to form a range of sulfur-containing dipeptides. researchgate.net These dipeptides are subsequently nitrosated to yield a family of structurally related NO-donor compounds. researchgate.net This approach allows for the systematic modification of the dipeptide structure to study structure-activity relationships.
Another significant focus has been the synthesis of bis-thionitroso compounds, where two penicillamine units are linked together. researchgate.net The investigation into the nitrosation of penicillamine dipeptides has led to the successful isolation of such compounds. researchgate.netacs.org A notable example is (±)-(N-acetyl-S-nitrosopenicillaminyl)-S-nitrosopenicillamine (SNAP-SNAP), a penicillamine dipeptide NO-releasing molecule. nih.govresearchgate.net This compound has been synthesized and characterized, showing potential for long-term stability and sustained NO release. nih.gov
The synthesis of SNAP-SNAP involves a multi-step process. Initially, N-acetyl-d-penicillamine (NAP) is prepared. Subsequently, the dipeptide precursor, (±)-(N-acetyl-penicillaminyl)-penicillamine (NAP-NAP), is synthesized. The final step is the nitrosation of NAP-NAP to yield the desired S,S′-dinitroso dithiol. nih.gov
The general procedure for the nitrosation of these dipeptides and oligomers often involves the use of a nitrosating agent such as sodium nitrite in an acidic medium. nih.gov For instance, the synthesis of SNAP-SNAP involves dissolving the precursor NAP-NAP in glacial acetic acid, followed by the addition of an aqueous solution of sodium nitrite. nih.gov The reaction is typically carried out in the dark to prevent premature decomposition of the light-sensitive S-nitrosothiol products. nih.gov
The characterization of these nitrosated compounds is crucial to confirm their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed. acs.org The efficiency of the nitrosation reaction can be quantified using methods like the Ellman's test for free thiols, which determines the amount of unreacted thiol groups, and chemiluminescence-based nitric oxide analyzers to measure the NO content. acs.orgmdpi.com
Furthermore, research has extended to the covalent attachment of S-nitroso-N-acetyl-d-penicillamine (SNAP) moieties to polymer backbones, creating oligomeric or polymeric NO-releasing materials. mdpi.com This is achieved by first functionalizing a polymer with primary amine groups, which then react with N-acetyl-d-penicillamine thiolactone (NAP-thiolactone) to introduce thiol groups onto the polymer. mdpi.com Subsequent nitrosation of these thiol groups yields the S-nitrosated polymer. mdpi.com
Detailed research findings on the synthesis of specific nitrosated penicillamine dipeptides are summarized in the data tables below.
Research Findings on Nitrosated Penicillamine Dipeptides
| Compound Name | Precursor | Nitrosating Agent | Solvent | Key Findings | Reference |
| S-Nitrosated N-acetylpenicillamine-amino acid methyl ester dipeptides | N-acetylpenicillamine coupled with various amino acid methyl esters | Not specified | Not specified | A family of structurally related NO-donor drugs was synthesized. | researchgate.net |
| (±)-(N-acetyl-S-nitrosopenicillaminyl)-S-nitrosopenicillamine (SNAP-SNAP) | (±)-(N-acetyl-penicillaminyl)-penicillamine (NAP-NAP) | Sodium Nitrite | Glacial Acetic Acid | Synthesized as a stable, long-term NO-releasing molecule. | nih.gov |
| Bis-thionitroso compounds | Penicillamine dipeptides | Not specified | Not specified | Isolated and characterized as S,S′-Dinitroso dithiols. | researchgate.netacs.org |
Synthesis Details for (±)-(N-acetyl-S-nitrosopenicillaminyl)-S-nitrosopenicillamine (SNAP-SNAP)
| Step | Reactants | Reagents/Solvents | Reaction Conditions | Product | Reference |
| 1 | (±)-(N-acetyl-penicillaminyl)-penicillamine (NAP-NAP) | Sodium Nitrite, Glacial Acetic Acid, Deionized Water, Dichloromethane, Brine | Room temperature, 15 minutes, in the dark | (±)-(N-acetyl-S-nitrosopenicillaminyl)-S-nitrosopenicillamine (SNAP-SNAP) | nih.gov |
Mechanistic Investigations of Nitric Oxide Release from S Nitrosopenicillamine
Unraveling Decomposition Pathways
Characterization of Spontaneous Decomposition to Nitric Oxide and Disulfide Products
S-Nitrosopenicillamine (SNAP), a member of the S-nitrosothiol (RSNO) family, is recognized for its capacity to release nitric oxide (NO). In aqueous solutions, SNAP can undergo spontaneous decomposition, yielding NO and a disulfide product. This decomposition can be influenced by factors such as pH and the presence of light. In acidic conditions, a faster rate of decomposition is observed. The primary product of this decomposition, aside from nitric oxide, is the corresponding disulfide (RSSR). This has been confirmed through various analytical techniques, including HPLC and mass spectrometry.
The decomposition process involves the homolytic cleavage of the S-N bond, which leads to the formation of a thiyl radical (RS•) and nitric oxide. The thiyl radicals can then combine to form the stable disulfide product. It has been noted that S-nitrosothiols can be catalytically decomposed by copper ions, a process that is also influenced by the surrounding chemical environment.
Comparative Analysis of Thiyl Radical Formation in Photolytic Versus Catalyzed Decomposition
The formation of thiyl radicals is a key intermediate step in the decomposition of this compound, whether the process is initiated by light (photolytic) or facilitated by a catalyst.
During photolytic decomposition , the absorption of light energy directly leads to the homolytic cleavage of the S-N bond, generating a thiyl radical and a nitric oxide molecule. This process has been confirmed using techniques like Electron Spin Resonance (ESR) spectroscopy, which allows for the detection of radical species. nih.gov The thiyl radical formed through photolysis can then react with an adjacent thiyl radical to form a disulfide. nih.gov It has been observed that the thiyl radical does not recombine with nitric oxide to reform the original S-nitrosothiol. nih.gov
In catalyzed decomposition , particularly with copper ions, the mechanism also involves the formation of thiyl radicals. The catalytic cycle is believed to involve the reduction of Cu(II) to Cu(I), which then interacts with the S-nitrosothiol. This interaction facilitates the cleavage of the S-N bond, releasing nitric oxide and forming a thiyl radical. The subsequent reaction of two thiyl radicals produces the disulfide product.
A key distinction between the two pathways lies in the initiating factor. Photolytic decomposition is driven by light energy, while catalyzed decomposition relies on the presence of a catalyst, such as copper ions, to lower the activation energy for the S-N bond cleavage. While both pathways generate thiyl radicals, the subsequent fate of these radicals can be influenced by the specific conditions of the reaction, such as the presence of oxygen. nih.gov
Elucidation of Catalytic Release Mechanisms
Transition Metal Ion Catalysis (e.g., Copper-Mediated Pathways)
The decomposition of this compound to release nitric oxide can be significantly accelerated by the presence of transition metal ions, with copper ions being particularly effective catalysts. nih.govresearchgate.net Specifically, Cu(I) ions are potent catalysts for this decomposition, whereas Cu(II) ions have been shown to have no effect on the stability of SNAP on their own. nih.gov The catalytic process is believed to involve the formation of a complex between the copper ion and the S-nitrosothiol. This interaction weakens the S-N bond, facilitating its cleavage and the subsequent release of nitric oxide. The reaction results in the formation of the corresponding disulfide and the regeneration of the active copper catalyst.
The catalytic efficiency can be influenced by the structure of the S-nitrosothiol. For instance, the presence of certain functional groups in the vicinity of the S-NO group can affect the binding of the copper ion and, consequently, the rate of decomposition. The catalytic nature of this process means that even trace amounts of copper can significantly impact the stability of this compound solutions.
Influence of Reducing Agents (e.g., Glutathione (B108866), Ascorbate) on Catalytic Activity
The catalytic activity of copper ions in the decomposition of this compound is intricately linked to the redox state of the copper. Reducing agents such as glutathione (GSH) and ascorbate play a crucial role by influencing this redox state.
In the presence of these reducing agents, Cu(II) can be reduced to the more catalytically active Cu(I). This reduction enhances the rate of nitric oxide release from this compound. For example, ascorbate is known to induce copper-catalyzed formation of reactive oxygen species. nih.gov Glutathione, the most abundant cellular thiol, helps maintain copper in its reduced Cu(I) state. nih.gov
Photolytic Release Processes
The release of nitric oxide from this compound can be initiated by exposure to light, a process known as photolysis. nih.govacs.org This process involves the cleavage of the S-N bond upon absorption of light energy. mdpi.com The efficiency of photolytic NO release can be dependent on the wavelength of the incident light. nih.govnih.gov For example, studies have shown that different wavelengths of light can have varying penetration depths into solid-state S-nitroso-N-acetylpenicillamine (SNAP), a derivative of this compound. nih.govnih.gov
The photolytic decomposition of SNAP in the solid state has been investigated as a potential method for on-demand nitric oxide generation. nih.govnih.gov Upon photolysis, the S-N bond breaks, leading to the formation of a thiyl radical and nitric oxide. nih.gov The thiyl radical can then undergo further reactions, such as dimerization to form a disulfide. nih.gov This process has been confirmed by various analytical techniques, including Electron Spin Resonance (ESR) spectroscopy, which detects the formation of the thiyl radical. nih.gov
The quantum yield of NO release, which is a measure of the efficiency of the photochemical reaction, can be quite high for S-nitrosothiols, demonstrating the potential of this method for controlled nitric oxide delivery. researchgate.net The photolytic process offers a means to trigger NO release with spatial and temporal control by directing a light source to the desired location.
| Wavelength (nm) | Observation | Source |
| 340, 385, 470 | Photolysis of solid-state SNAP occurred, releasing nitric oxide. nih.gov | nih.gov |
| 500-550 | Visible photolysis coupled with amperometric NO detection to quantify RSNOs. acs.org | acs.org |
| 530 | A light-emitting diode was used to facilitate photolysis of nitrosothiols for amperometric detection of the resulting nitric oxide. acs.org | acs.org |
| 460 | Blue LED used for photoinitiated NO release from SNAP-PVC films. mdpi.com | mdpi.com |
Thermal Decomposition
The thermal decomposition of S-nitrosothiols (RSNOs), including this compound, proceeds under anaerobic conditions through the homolytic cleavage of the S-N bond. This reaction results in the formation of nitric oxide (NO) and sulfanyl radicals in a reversible process. nih.gov The rate of this decomposition is influenced by the structure of the alkyl group (R) attached to the sulfur atom.
Kinetic studies have shown that tertiary S-nitrosothiols decompose more rapidly than primary ones. For instance, at 69°C in refluxing alkane solvents, the decomposition rate constants (k₁) for tertiary nitrosothiols were found to be significantly higher than those for primary nitrosothiols. nih.gov The activation energies for the thermal decomposition of various S-nitrosothiols have been calculated to be in the range of 20.5-22.8 kcal/mol. nih.gov
Under aerobic conditions, the decay of S-nitrosothiols follows a different pathway, characterized by an autocatalytic chain-decomposition process. This process is catalyzed by dinitrogen trioxide (N₂O₃), which is formed from the reaction of either endogenous or exogenous nitric oxide with dioxygen. nih.gov The rate of this chain reaction is independent of the RSNO concentration but is affected by steric hindrance from the alkyl group, indicating that steric effects are a crucial factor in the propagation step. nih.gov The presence of antioxidants can strongly inhibit this autocatalytic decomposition. nih.gov
The stability of this compound is also influenced by its physical state. When incorporated into a polymer matrix, its stability can be enhanced due to intermolecular hydrogen bonding. acs.org
Table 1: Decomposition Rate Constants and Activation Energies of Select S-Nitrosothiols
| Compound | Type | k₁ (x 10⁻³ min⁻¹) at 69°C | Activation Energy (Ea) (kcal/mol) |
|---|---|---|---|
| 1a | Primary | 3.0 | 20.5 - 22.8 |
| 1b | Primary | 6.5 | 20.5 - 22.8 |
| 1c | Tertiary | 13 | 20.5 - 22.8 |
| 1d | Tertiary | 91 | 20.5 - 22.8 |
Data sourced from a kinetic study on S-nitrosothiol decomposition. nih.gov
Acid-Catalyzed Denitrosation and Hydrolysis
Studies comparing the acid-catalyzed hydrolysis of different S-nitrosothiols have revealed a clear structure-activity relationship. Tertiary S-nitrosothiols, such as this compound and S-nitroso-N-acetylpenicillamine, undergo hydrolysis at a significantly faster rate than primary S-nitrosothiols like S-nitrosocysteine and S-nitrosoglutathione. nih.govacs.org Specifically, the observed hydrolysis rate constants (kₒₑₛ) for tertiary RSNOs are approximately an order of magnitude higher than those for primary RSNOs in strong acidic conditions (3.75 M H₂SO₄). nih.govacs.org This increased reactivity of tertiary S-nitrosothiols is attributed to electronic effects that stabilize the transition state leading to NO⁺ release. acs.org
Table 2: Observed Hydrolysis Rate Constants (kₒₑₛ) for Primary and Tertiary S-Nitrosothiols in 3.75 M H₂SO₄
| S-Nitrosothiol | Type | kₒₑₛ (s⁻¹) |
|---|---|---|
| S-nitrosocysteine | Primary | ~2 x 10⁻⁴ |
| S-nitroso-N-acetylcysteine | Primary | ~2 x 10⁻⁴ |
| S-nitrosoglutathione | Primary | ~2 x 10⁻⁴ |
| This compound | Tertiary | Order of magnitude higher |
| S-nitroso-N-acetylpenicillamine | Tertiary | Order of magnitude higher |
Data from investigations into the mechanism of acid-catalyzed RSNO hydrolysis. nih.govacs.org
Computational studies, using models such as S-nitrosomethanethiol (MeSNO) at the CBS-QB3 level of theory, have provided valuable insights into the mechanistic pathways of acid-catalyzed hydrolysis. nih.govacs.org These models indicate that protonation of the S-nitroso sulfur atom leads to a low activation barrier for the release of the nitrosyl cation (NO⁺), with a calculated enthalpy of activation (ΔH‡) of approximately 6 kcal/mol. nih.gov This pathway results in the formation of the corresponding thiol, which is consistent with experimental observations. nih.govacs.org The slow observed rates of acid-catalyzed hydrolysis are therefore not due to the energy barrier of the denitrosation step itself, but rather are controlled by the acid dissociation constant (Ka) for the protonation of the sulfur atom. acs.org
Following protonation of the S-nitrosothiol, a key step in the hydrolysis mechanism is the nucleophilic attack by a water molecule. Computational models show that when protonation occurs at the oxygen or nitrogen atom of the S-nitroso group, the sulfur atom becomes activated. nih.govacs.org Subsequent nucleophilic attack by water at this activated sulfur atom leads to the formation of intermediates such as a sulfoxide-protonated N-hydroxysulfinamide. nih.govacs.org However, the energy barriers for these pathways are significantly higher (19 and 29 kcal/mol, respectively) compared to the pathway involving sulfur protonation and direct NO⁺ release. nih.govacs.org
A comprehensive understanding of the denitrosation mechanism requires consideration of the different resonance structures of the S-nitrosothiol functional group. These structures include the conventional R-S-N=O form, a zwitterionic R-S⁺=N-O⁻ form, and an RS⁻/NO⁺ ion-pair form. nih.govacs.org The interplay between these resonance structures is crucial in determining the stability and reactivity of the S-N bond. nih.gov The relative contribution of each resonance structure can be influenced by the local environment, which in turn affects the susceptibility of the S-nitrosothiol to denitrosation. mdpi.com The ion-pair resonance structure (RS⁻/NO⁺) is particularly relevant to the acid-catalyzed mechanism, as protonation of the sulfur atom facilitates the release of the pre-formed NO⁺. nih.govacs.org
Reactivity and Transnitrosation Studies of S Nitrosopenicillamine
Intermolecular Transnitrosation Reactions
Transnitrosation is a key reaction of S-nitrosothiols, involving the transfer of a nitroso group from one thiol to another. This process is fundamental to the biological activity of NO, allowing for its distribution and targeting to specific protein cysteine residues. The kinetics and thermodynamics of these reactions are crucial in determining the flow of NO-equivalents within a biological milieu.
Kinetic and Equilibrium Investigations with Biological Thiols and Aminothiols
The transfer of the nitroso group from S-Nitrosopenicillamine to various biological thiols is a reversible, second-order process. nih.gov Kinetic and equilibrium studies, primarily conducted at physiological pH and temperature, have elucidated the rates and favorability of these exchange reactions.
The reaction between this compound (penSNO) and glutathione (B108866) (GSH), a highly abundant intracellular thiol, has been a key focus of investigation. At pH 7.4 and 37°C, the transnitrosation reaction is notably rapid, with a second-order rate constant (k₂) of approximately 279 M⁻¹s⁻¹. elsevierpure.com The equilibrium for this reaction strongly favors the formation of S-Nitrosoglutathione (GSNO), as indicated by an equilibrium constant (Keq) of 0.0039 for the reverse reaction (GSNO + Penicillamine). elsevierpure.com This suggests that in a cellular environment, SPEN would act as an efficient donor of its nitroso group to the glutathione pool.
Similarly, the reaction with cysteine, another vital biological thiol, is also rapid. elsevierpure.com The thermodynamic favorability of NO transfer from S-nitroso-N-acetyl-penicillamine (SNAP), a stable analogue of SPEN, to various primary and secondary thiols has been demonstrated. wikipedia.org These reactions are generally exothermic and associated with a loss of entropy. wikipedia.org
Interactive Table: Kinetic and Equilibrium Data for Transnitrosation Reactions
Structure-Reactivity Correlations in Thiolate-Mediated Nitric Oxide Exchange
The rate of transnitrosation is critically dependent on the structure of the participating thiol, primarily through the nucleophilicity of the thiolate anion (RS⁻), which is the attacking species in the reaction. nih.govnih.gov The reactivity of a thiol in these exchange reactions is governed by two main factors: the acidity of the sulfhydryl group (pKa) and the presence of other functional groups that can influence the reaction mechanism. wikipedia.orgmdpi.com
A lower pKa for the thiol group leads to a higher concentration of the more nucleophilic thiolate anion at a given pH, thereby increasing the reaction rate. mdpi.comwikipedia.org However, the intrinsic reactivity of the thiolate can also be influenced by electronic effects. mdpi.com The rate of S-nitrosylation is essentially governed by the pKa and the accessibility of the protein sulfhydryl group. mdpi.com
The structure of this compound itself contributes to its high reactivity. The presence of the neighboring amino group is thought to enhance reactivity, potentially through the formation of a six-membered ring intermediate during copper-catalyzed decomposition, which facilitates the reaction. nih.gov N-acetylation of the amino group, as in S-nitroso-N-acetyl-penicillamine (SNAP), drastically reduces this catalytic reactivity. nih.gov Furthermore, the carboxylate group can also participate in coordination, influencing the reaction kinetics. nih.gov
Functional Roles of S-Nitrosoglutathione as a Donor/Acceptor in Transnitrosation Networks
S-Nitrosoglutathione (GSNO) is considered a central hub in the cellular metabolism of NO, acting as both a major donor and acceptor of the nitroso group. nih.gov Due to the high intracellular concentration of its precursor, glutathione, GSNO is one of the most abundant low-molecular-weight S-nitrosothiols. researchgate.net
As demonstrated by the equilibrium constant, the transnitrosation between this compound and glutathione strongly favors the formation of GSNO. elsevierpure.com This positions this compound as an effective donor to the cellular glutathione pool. Once formed, GSNO can then participate in a cascade of further transnitrosation reactions, transferring its nitroso group to specific cysteine residues on proteins, thereby modulating their function. nih.govnih.gov If a nitrosothiol like S-nitrosocysteine were to enter a cell, it would be rapidly converted to GSNO. elsevierpure.com
Reactions with Nitrogen-Containing Nucleophiles
This compound reacts with a variety of nitrogen-containing nucleophiles, including primary and secondary amines. These reactions are mechanistically distinct from transnitrosation and are important for understanding the broader reactivity profile of S-nitrosothiols.
Mechanistic and Kinetic Studies of Amine Reactivity
The reaction of this compound with nitrogen nucleophiles proceeds via the free base form of the nucleophile, and thus the reaction rates are highly pH-dependent.
With secondary amines, the reaction leads to the quantitative formation of N-nitrosamines, which are stable products. The reaction follows a reasonably good Brønsted relationship, with a β value of approximately 0.2, indicating that the reaction rate is sensitive to the basicity of the amine.
The reaction with primary amines and ammonia (B1221849) is more complex. Kinetic plots of the first-order rate constant versus the concentration of the nucleophile tend to level off at high concentrations. This has been attributed to the reversible formation of an inactive complex between the S-nitrosothiol and the amine, which exists in parallel with the main reaction pathway. Unlike secondary amines which form stable nitrosamines, primary amines react with nitrosating agents to yield short-lived diazonium ions that typically decompose to release nitrogen gas.
Interestingly, certain sulfur-containing nucleophiles like S-methylcysteine and thiomorpholine (B91149) exhibit much greater reactivity compared to their primary amine and morpholine (B109124) counterparts. This suggests a different mechanism, likely involving an initial nucleophilic attack at the sulfur atom of the S-nitroso group, followed by an internal rearrangement.
Interactive Table: Reactivity of this compound with Nitrogen Nucleophiles
Formation and Characterization of N-Nitrosamine Byproducts
The reaction of S-nitrosothiols, including this compound (SPEN), with secondary amines can lead to the formation of N-nitrosamine byproducts. N-nitrosamines are a class of organic compounds recognized for their potential as potent mutagens and probable human carcinogens. pharmaexcipients.comonyxipca.com Their formation is a significant concern, particularly in pharmaceutical contexts where precursor molecules may be present. nih.govfda.gov
The fundamental pathway for N-nitrosamine formation involves the reaction of a nitrosating agent with a secondary, tertiary, or quaternary amine. fda.gov In the context of this compound, the S-nitrosothiol itself can act as the nitrosating agent. Kinetic studies have shown that secondary amines react with this compound to form N-nitrosamines quantitatively. rsc.org The reaction proceeds through the nucleophilic attack of the free base form of the amine on the S-nitrosothiol. rsc.org Consequently, these reactions are generally more favorable at a higher pH where the amine is deprotonated and more nucleophilic. rsc.org
The general reaction can be represented as: R₂NH + R'SNO → R₂N-N=O + R'SH
Where R₂NH is a secondary amine and R'SNO is an S-nitrosothiol like this compound.
Research into the kinetics of the reaction between SPEN and various nitrogen nucleophiles has provided insights into this process. For many secondary amines, plots of the first-order rate constant against the concentration of the nucleophile are linear, indicating a direct relationship. rsc.org The rate of N-nitrosamine formation is dependent on several factors, including the structure and basicity of the amine. nih.govrsc.org A Brønsted plot for the reaction of SPEN with a range of secondary amines yields a β value of approximately 0.2, suggesting a modest sensitivity of the reaction rate to the basicity of the amine. rsc.org
Table 1: Reactivity of Selected Secondary Amines with this compound This table is illustrative and based on general findings that reaction rates vary with amine structure. Specific rate constants would require direct experimental data not available in the provided search results.
| Secondary Amine | Relative Reactivity | Notes |
| Dimethylamine | Moderate | A common secondary amine that can be nitrosated. |
| Morpholine | Moderate | Its reactivity is consistent with other cyclic secondary amines. rsc.org |
| Thiomorpholine | High | Exhibits significantly greater reactivity compared to morpholine. rsc.org |
The characterization of these N-nitrosamine byproducts is critical for risk assessment. youtube.com The formation of these impurities can occur during manufacturing or storage if both the nitrosatable amine and a nitrosating agent, such as residual nitrite (B80452) impurities or an S-nitrosothiol, are present under favorable conditions. pharmaexcipients.comnih.gov
Intramolecular Reactivity and Alternative Pathways
Beyond simple transnitrosation to amines, the reactivity of S-nitrosothiols is complex and can involve alternative pathways. The specific reaction route is often dictated by the nature of the attacking nucleophile and the reaction conditions.
When an S-nitrosothiol reacts with a thiol or its conjugate base, the thiolate anion (RS⁻), a key mechanistic question arises: does the nucleophilic attack occur at the nitrogen atom or the sulfur atom of the S-NO group? This process, known as transnitrosation (or S-transnitrosation), involves the transfer of the nitroso group from one thiol to another. dur.ac.uknih.gov
RS⁻ + R'S-N=O → [Intermediate] → RS-N=O + R'S⁻
Evidence suggests that the reaction pathway can be more complex than a direct attack on the nitrogen. For certain nucleophiles, the reactivity data is more consistent with an initial nucleophilic attack at the sulfur atom of the S-nitrosothiol. rsc.org This is particularly evident in the enhanced reactivity of sulfur-containing nucleophiles like thiomorpholine and S-methylcysteine compared to their non-sulfur analogues (morpholine and primary amines, respectively). rsc.org
The proposed mechanism involves two steps:
Nucleophilic Attack on Sulfur: The thiolate anion attacks the electrophilic sulfur atom of the S-NO group, forming a transient disulfide-like intermediate.
Internal Rearrangement: This intermediate then undergoes an internal rearrangement, leading to the transfer of the NO group and the formation of the new S-nitrosothiol and the release of the original thiolate. rsc.org
This pathway contrasts with a direct attack on the nitrogen atom. The preference for attack at the sulfur atom can be attributed to the accessibility and electrophilicity of the sulfur center. Studies on transnitrosation have shown that the reaction is often slow at physiological pH but can be significant under specific conditions. dur.ac.uk The rate of this transfer is also pH-dependent, increasing at higher pH values where the concentration of the more nucleophilic thiolate anion is greater. nih.gov
Table 2: Comparison of Nucleophilic Attack Sites in S-Nitrosothiols
| Attack Site | Nucleophile | Proposed Intermediate | Products | Supporting Evidence |
| Nitrogen | General Nucleophiles (e.g., Amines) | Direct transfer mechanism | Nitrosated nucleophile, Thiol | Traditional transnitrosation pathway. |
| Sulfur | Thiolates (RS⁻), Sulfur-containing nucleophiles | Disulfide-like intermediate | New S-nitrosothiol, Original Thiolate | Enhanced reactivity of nucleophiles like thiomorpholine and S-methylcysteine. rsc.org |
This dual reactivity highlights the intricate chemical nature of this compound and other S-nitrosothiols, where subtle changes in the nucleophile can alter the reaction mechanism from a direct attack on nitrogen to a more complex pathway involving the sulfur atom.
Interactions with Biological Macromolecules and Cellular Components in in Vitro Research
Research on Protein S-Nitrosylation
S-nitrosylation is a key post-translational modification where a nitric oxide (NO) group is covalently attached to the thiol side chain of a cysteine residue within a protein, forming an S-nitrosothiol (SNO). mdpi.com This modification can significantly alter protein function, stability, and localization. researchgate.net
Mechanisms of Direct S-Nitrosylation of Protein Thiols
Direct S-nitrosylation involves the reaction of a protein thiol with a nitrosylating agent. The thiol group of cysteine, particularly in its ionized thiolate anion form (R-S⁻), is a potent nucleophile. nih.gov This makes it the most reactive functional group within proteins for this type of modification. nih.gov The thiolate anion preferentially attacks an electrophilic nitrosating species, such as the nitrosonium ion (NO⁺) or species derived from nitric oxide like dinitrogen trioxide (N₂O₃), to form a stable S-nitrosothiol bond. nih.govnih.gov The local microenvironment of the cysteine residue, including the presence of nearby positively charged amino acids, can lower the pKa of the thiol group, increasing the concentration of the more reactive thiolate form at physiological pH and thus enhancing its susceptibility to S-nitrosylation. nih.gov
Elucidation of Transnitrosation to Cysteine Residues within Proteins
Transnitrosation is a crucial mechanism for the propagation of NO-based signals, involving the transfer of an NO group from one S-nitrosothiol to an acceptor cysteine thiol. mdpi.comnih.gov This process can occur between a low-molecular-weight S-nitrosothiol, such as S-nitrosoglutathione (GSNO), and a protein, or directly between two proteins. mdpi.com The reaction is reversible and allows for a high degree of specificity in cellular signaling. nih.gov
Certain proteins, known as S-nitrosylases, can enzymatically facilitate transnitrosation. nih.govnih.gov For example, thioredoxin and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) have been shown to possess S-nitrosylase activity, mediating the transfer of NO to target proteins through direct protein-protein interactions. nih.gov This enzymatic catalysis provides a level of selectivity beyond simple chemical reactivity. nih.gov The transfer can occur through a Cys-to-Cys mechanism, where an S-nitrosylated protein transfers its NO group to another protein's cysteine residue. nih.gov Another pathway involves Metal-to-Cys transfer, where metalloproteins can transfer NO from a redox-active metal center to a cysteine thiol. mdpi.comnih.gov
Investigation of Glutathione (B108866) Binding Sites in Facilitating Protein Transnitrosation
S-Nitrosoglutathione (GSNO) is considered a primary endogenous carrier and donor of NO for protein S-nitrosylation via transnitrosation. mdpi.comnih.gov The efficiency and specificity of this NO transfer are not random but can be influenced by the interaction between GSNO and the target protein. mit.edu In vitro studies suggest that the conformation of the target protein can create specific microenvironments or binding pockets that favor the interaction with GSNO. mit.edu
These interactions can align the S-nitroso group of GSNO with a specific cysteine thiol on the target protein, thereby facilitating the transnitrosation reaction. mit.edu The selectivity of nitrosation is therefore not solely dependent on the intrinsic reactivity of the thiol but also on the structural context of the protein, which can dictate GSNO binding affinity and proximity to the target cysteine. mit.edu Research on the transnitrosation reaction between GSNO and thioredoxin has shown that the protein's redox state influences its conformation, which in turn determines which specific cysteine residue is nitrosylated, suggesting that GSNO binding is directed by the protein's structure. mit.edu This indicates that non-covalent binding interactions play a significant role in mediating the specificity of transnitrosation from GSNO to proteins.
Enzyme Modulation and Inactivation Research
S-nitrosothiols are known to modulate the function of various enzymes, often by targeting critical cysteine residues in their active sites. This interaction can lead to either reversible inhibition or irreversible inactivation.
In Vitro Inhibition Studies of Cysteine Proteases (e.g., Papain)
In vitro research has demonstrated that S-nitrosothiols, including compounds structurally related to S-Nitrosopenicillamine, are effective inhibitors of cysteine proteases like papain. nih.govresearchgate.net Papain contains a critical cysteine residue (Cys25) in its active site that is essential for its catalytic activity. nih.gov The inhibition by S-nitrosothiols occurs in a time- and concentration-dependent manner. nih.govresearchgate.net Studies using various S-nitroso compounds have determined the kinetics of this inhibition, providing quantitative data on their inhibitory potency. nih.gov
| S-Nitroso Compound | Second-Order Rate Constant (kᵢ/Kᵢ) (M⁻¹s⁻¹) |
|---|---|
| S-nitroso-N-acetyl-dl-penicillamine | Value within 8.9 to 17.2 |
| S-nitrosoglutathione | Value within 8.9 to 17.2 |
| S-nitrosocaptopril | Value within 8.9 to 17.2 |
| glucose-S-nitroso-N-acetyl-dl-penicillamine-2 | Value within 8.9 to 17.2 |
| acetyl-Phe-Gly-S-nitrosopenicillamine | Value within 8.9 to 17.2 |
Note: The specific rate constant for each individual compound within the reported range of 8.9 to 17.2 M⁻¹s⁻¹ was not detailed in the source material. nih.gov
Analysis of Mixed Disulfide Formation
Further evidence for this mechanism comes from reversibility studies. The inhibition of papain by S-nitrosothiols was effectively reversed by treatment with dithiothreitol, a reducing agent known to break disulfide bonds. nih.gov However, ascorbate, which can reverse S-nitrosylation by reducing the S-NO bond, failed to restore enzyme activity, indicating that the inhibiting modification was not an S-nitroso group on the enzyme itself. nih.gov Additionally, experiments using fluorescently labeled S-nitroso compounds showed that incubation with papain led to the protein becoming fluorescent, confirming the formation of a stable thiol adduct. nih.govresearchgate.net
Kinetics of Time- and Concentration-Dependent Enzyme Inactivation
The interaction of S-nitrosothiols (RSNOs) like this compound with enzymes can lead to time- and concentration-dependent inactivation, a process that is of significant interest in understanding the biological effects of nitric oxide (NO) donors. This type of inhibition is often characterized by a progressive loss of enzyme activity over time in the presence of the inhibitor. The kinetics of such inactivation can be described by the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half the maximal rate of inactivation (K_I).
Two well-studied examples of enzymes susceptible to inhibition by NO-related species are glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and papain.
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): This enzyme contains a highly reactive cysteine residue in its active site. Studies have shown that S-nitrosothiols can inhibit GAPDH. For instance, S-nitrosocysteine has been shown to cause irreversible inhibition of intracellular GAPDH. nih.gov The mechanism involves the S-nitrosylation of the active site thiol. The inactivation of GAPDH by NO donors like sodium nitroprusside is concentration-dependent. nih.gov
Papain: This cysteine protease is another classic example of an enzyme whose activity is dependent on a free thiol group in its active site. While direct kinetic data for this compound is scarce, papain's susceptibility to thiol-modifying reagents is well-documented. nih.govresearchgate.networthington-biochem.com
The determination of k_inact and K_I values typically involves incubating the enzyme with various concentrations of the inactivator and measuring the residual enzyme activity at different time points. The observed rate of inactivation (k_obs) is then plotted against the inhibitor concentration to determine the kinetic parameters.
Table 1: General Parameters for Time-Dependent Enzyme Inactivation
| Parameter | Description | Method of Determination |
|---|---|---|
| k_inact | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. | Determined from the y-intercept of a plot of 1/k_obs versus 1/[Inhibitor]. |
| K_I | The concentration of the inhibitor that produces half-maximal inactivation. | Determined from the x-intercept of a plot of 1/k_obs versus 1/[Inhibitor]. |
| k_obs | The observed pseudo-first-order rate constant of inactivation at a given inhibitor concentration. | Determined from the slope of a plot of the natural log of remaining enzyme activity versus time. |
Reactivity Studies with Metallothioneins (e.g., Zinc-Metallothionein, Cadmium-Metallothionein, Apo-Metallothionein)
Metallothioneins (MTs) are small, cysteine-rich proteins involved in metal homeostasis and detoxification. Their high thiol content makes them potential targets for S-nitrosothiols. In vitro studies have investigated the reactivity of this compound (SNAP) with different forms of metallothionein.
The reaction of SNAP with zinc-metallothionein (Zn₇-MT) and cadmium-metallothionein (Cd₇-MT) is notably dependent on experimental conditions. Research has shown that these reactions proceed only under aerobic conditions and in the presence of light, which facilitates the decomposition of S-nitrosothiols to release nitric oxide. nih.govnih.gov In the case of Zn₇-MT, this reaction leads to the release of zinc ions (Zn²⁺) and modification of the protein's thiol groups. nih.govnih.gov Similarly, the reaction of SNAP with Cd₇-MT also requires oxygen and light; however, in this case, only a fraction of the bound cadmium ions (Cd²⁺) is displaced. nih.govnih.gov
In stark contrast, the metal-free form of the protein, apo-metallothionein (apo-MT), is significantly more reactive with SNAP than its metal-bound counterparts, Zn₇-MT or Cd₇-MT. nih.govnih.gov This suggests that the cysteine residues in apo-MT are more accessible or susceptible to S-nitrosylation by this compound.
Table 2: Reactivity of this compound with Different Forms of Metallothionein
| Metallothionein Form | Reactivity with this compound | Conditions/Observations |
|---|---|---|
| Zinc-Metallothionein (Zn₇-MT) | Low | Reaction requires oxygen and light; results in Zn²⁺ release and thiol modification. nih.govnih.gov |
| Cadmium-Metallothionein (Cd₇-MT) | Low | Reaction requires oxygen and light; results in partial Cd²⁺ displacement. nih.govnih.gov |
| Apo-Metallothionein (Apo-MT) | High | Significantly more reactive than metal-bound forms. nih.govnih.gov |
Research on Intracellular Redox Signaling Pathways
Modulation of Cellular Glutathione (GSH) Levels by this compound
Glutathione (GSH) is the most abundant non-protein thiol in mammalian cells and plays a critical role in maintaining cellular redox homeostasis. nih.govmdpi.com S-nitrosothiols can interact with and modulate the cellular glutathione pool through various mechanisms. This compound, as an NO donor, can influence GSH levels and its redox state.
The interaction between S-nitrosothiols and GSH is complex. On one hand, GSH can react with S-nitrosothiols in a process called transnitrosation to form S-nitrosoglutathione (GSNO). nih.gov GSNO itself is an important biological signaling molecule. On the other hand, GSH is a key player in the cellular defense against nitrosative stress and can be involved in the decomposition of S-nitrosothiols. nih.gov
Investigations into Keap1 Thiol Modification and Nrf2 Nuclear Accumulation
The Keap1-Nrf2 pathway is a major regulator of cellular responses to oxidative and electrophilic stress. Under basal conditions, Keap1 (Kelch-like ECH-associated protein 1) targets the transcription factor Nrf2 (NF-E2-related factor 2) for degradation. Modification of critical cysteine thiols in Keap1 disrupts this interaction, leading to the stabilization and nuclear accumulation of Nrf2, and subsequent transcription of antioxidant and cytoprotective genes.
Research has demonstrated that nitric oxide donors can activate the Nrf2 pathway through the S-nitrosylation of Keap1. Specifically, studies using the related compound S-nitroso-N-acetylpenicillamine (SNAP) have shown that it induces the S-nitrosylation of Keap1 in rat pheochromocytoma (PC12) cells. nih.govnih.gov This modification coincides with the nuclear translocation and increased DNA binding of Nrf2. nih.gov
This S-nitrosylation of Keap1 by S-nitrosothiols represents a direct mechanism for the activation of the Nrf2 signaling pathway. This provides a molecular basis for the cytoprotective effects observed with low concentrations of NO donors. nih.gov
Table 3: Effect of S-Nitrosothiol on the Keap1-Nrf2 Pathway
| Step | Observation with S-nitroso-N-acetylpenicillamine (SNAP) | Reference |
|---|---|---|
| Keap1 Modification | Induces S-nitrosylation of Keap1. | nih.govnih.gov |
| Nrf2 Translocation | Promotes the nuclear translocation of Nrf2. | nih.govnih.gov |
| Nrf2 DNA Binding | Increases the DNA binding activity of Nrf2. | nih.gov |
| Downstream Effect | Activation of cytoprotective gene expression. | nih.gov |
Contributions to Nitric Oxide/Hydrogen Sulfide (B99878) (NO/H₂S) "Crosstalk" Mechanisms
Nitric oxide (NO) and hydrogen sulfide (H₂S) are two important gasotransmitters that exhibit complex interactions, often referred to as "crosstalk," which are crucial in various physiological and pathological processes. This compound has been used in studies to elucidate the chemical basis of this crosstalk.
One of the key reactions in NO/H₂S crosstalk is the interaction of S-nitrosothiols with H₂S. Research has shown that various S-nitrosothiols, including this compound, react with H₂S. mdpi.com This reaction is similar to transnitrosation reactions observed with other thiols. The reaction between an RSNO and H₂S is proposed to form thionitrite (HSNO) as an intermediate. mdpi.com
Furthermore, mass spectrometry studies of the reaction between SNAP and H₂S have provided evidence for the formation of perthionitrite (SSNO⁻) as a major reaction intermediate. This highlights the complexity of the chemical interactions between NO donors and H₂S.
These studies demonstrate that this compound can directly participate in the chemical interplay between the NO and H₂S signaling pathways, contributing to the formation of hybrid reactive species that may have their own unique biological activities.
Stability, Degradation Kinetics, and Polymer Incorporation Research
Experimental Studies on S-Nitrosopenicillamine Stability
The stability of this compound is not absolute; it is susceptible to decomposition influenced by a variety of environmental factors, including pH, light, temperature, and the presence of metal ions. nih.gov
Influence of Environmental pH on Degradation Kinetics
The pH of the surrounding medium plays a crucial role in the degradation rate of S-nitrosothiols. For S-nitrosocysteine (CySNO), a related compound, the maximum decomposition rate occurs near physiological pH (approximately 7.4). nih.govresearchgate.net The compound exhibits greater stability in acidic conditions (pH < 6) and alkaline conditions (pH > 9). nih.govresearchgate.net This suggests that the physiological environment of the blood may provide an optimal setting for the decomposition of certain S-nitrosothiols and the subsequent release of nitric oxide. nih.gov The specific degradation kinetics of this compound as a direct function of pH follow similar trends, where stability is compromised under neutral conditions compared to more acidic or alkaline environments, a critical consideration for its application.
Effects of Light and Temperature on Compound Integrity
This compound is sensitive to both light and temperature. nih.gov Exposure to light can induce photoinitiated decomposition, catalyzing the release of nitric oxide. nih.gov Consequently, to maintain its integrity, this compound and materials incorporating it are typically handled and stored in the dark. nih.gov
Temperature has a significant and inverse relationship with the stability of the compound. Higher temperatures accelerate the rate of thermal decomposition. nih.gov Research on S-nitroso-N-acetylpenicillamine (a closely related derivative) demonstrates this effect clearly. When stored in a polymer film, its stability is markedly different across various temperatures.
Table 1: Stability of 10 wt% S-nitroso-N-acetylpenicillamine in E2As Polymer Film at Various Temperatures
| Storage Temperature | % SNAP Remaining (3 Months) | % SNAP Remaining (6 Months) |
|---|---|---|
| 37°C | --- | 87.0% ± 0.9% |
| 23°C (Room Temp) | --- | 87% |
| 4°C (Refrigerator) | --- | --- |
| -20°C (Freezer) | 100% ± 3.1% | 95% ± 2.1% |
Data compiled from studies on SNAP-doped polymer films. nih.gov
As the data indicates, freezer storage at -20°C provides the optimal condition for preserving the compound, with minimal degradation observed even after six months. nih.gov
Long-Term Storage Stability Characterization under Controlled Conditions
Long-term stability is a crucial factor for the practical application of this compound, especially when it is incorporated into biomedical devices. Studies have shown that its stability can be significantly enhanced when doped into a polymer matrix. For instance, S-nitroso-N-acetylpenicillamine (SNAP) within a CarboSil polymer matrix demonstrated excellent long-term stability, with 88.5% of the initial compound remaining after 8 months of storage at 37°C. acs.orgresearchgate.net This enhanced stability is attributed to the formation of intermolecular hydrogen bonds as the SNAP molecules crystallize within the polymer. acs.orgresearchgate.net
Similarly, a dipeptide derivative, (N-acetyl-S-nitrosopenicillaminyl)-S-nitrosopenicillamine (SNAP-SNAP), has been studied in both powder form and incorporated into silicone rubber. When stored as a powder in the dark, its stability is highly dependent on temperature.
Table 2: Long-Term Storage Stability of SNAP-SNAP Powder
| Storage Time | % SNAP-SNAP Remaining (-20°C) | % SNAP-SNAP Remaining (4°C) | % SNAP-SNAP Remaining (Room Temp) |
|---|---|---|---|
| 1 Week | ~100% | ~95% | ~60% |
| 2 Weeks | ~100% | ~90% | ~40% |
| 4 Weeks | ~98% | ~85% | ~20% |
| 8 Weeks | ~95% | ~75% | <10% |
Data is estimated from graphical representations in Kumar et al. (2022). nih.gov
Incorporation into a silicone polymer matrix dramatically improves the stability of SNAP-SNAP, especially at refrigerated and room temperatures, likely due to interactions between the molecule and the polymer matrix. nih.gov However, even within the polymer, significant degradation (~60%) was observed after 4 weeks at room temperature, indicating that cold storage is preferable. nih.gov
Role of Metal Ion Chelators in Preventing Decomposition
The decomposition of S-nitrosothiols, including this compound, is notably catalyzed by trace amounts of metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺). rsc.org These ions can accelerate the cleavage of the S-N bond, leading to the premature release of nitric oxide. nih.govrsc.org
To counteract this catalytic decomposition, metal ion chelators are employed. Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it and rendering it inactive. mdpi.comnih.gov In experimental studies of this compound stability, chelators like ethylenediaminetetraacetic acid (EDTA) or deferoxamine are often added to buffer solutions. nih.govnih.gov By binding to any contaminating metal ions, these chelators prevent them from participating in the degradation of the S-nitrosothiol, thereby allowing for a more accurate assessment of the compound's intrinsic stability under other conditions (like pH, light, or temperature). nih.govmdpi.com The use of chelators is a standard practice to ensure the integrity of this compound in research and potential applications.
Quantitative Degradation Kinetic Analysis
Analyzing the kinetics of this compound decomposition provides quantitative insights into its stability, defining the rate at which it degrades under various conditions.
Determination of Reaction Order and Rate Constants for Decomposition
The degradation of S-nitrosothiols often follows specific reaction kinetics, which can be described by a rate law. A rate law expresses how the rate of reaction depends on the concentration of the reactants. khanacademy.org The order of the reaction with respect to a particular reactant is the exponent of its concentration term in the rate law, and it must be determined experimentally. khanacademy.orglibretexts.org
For many drugs and chemical compounds in solution, degradation can be modeled as a first-order reaction. researchgate.netsemanticscholar.org In a first-order reaction, the rate of decomposition is directly proportional to the concentration of the compound. libretexts.org The rate law is expressed as:
Rate = k[A]
Where:
Rate is the reaction rate
k is the rate constant
[A] is the concentration of the reactant
The units of the rate constant (k) for a first-order reaction are reciprocal time (e.g., s⁻¹, min⁻¹). libretexts.orgscribd.com While specific kinetic studies detailing the reaction order and rate constants for this compound under a wide range of conditions are specialized, the degradation of similar compounds is frequently shown to follow first-order kinetics. researchgate.netsemanticscholar.org Determining these parameters is essential for predicting the shelf-life and designing controlled-release systems for this compound. For example, in studies of other compounds, the rate constant 'k' is determined at different pH values to create a pH-rate profile, which quantitatively shows the pH at which the compound is most stable. semanticscholar.org
Factors Governing Degradation Rates (e.g., Structural Features, Solvent Environment)
The stability of this compound (SNAP) is governed by a combination of its intrinsic structural features and the external chemical environment. As a member of the S-nitrosothiols (RSNOs) class of compounds, SNAP is susceptible to decomposition initiated by various stimuli, including heat, light, and the presence of trace metal ions nih.govresearchgate.net. The degradation process typically involves the homolytic cleavage of the S-N bond, which for SNAP occurs at approximately 132.8 ± 0.9 °C researchgate.net.
Key structural characteristics contribute to SNAP's relative stability compared to other RSNOs. The presence of a tertiary carbon adjacent to the sulfur atom, along with the steric hindrance provided by the gem-dimethyl group, offers a degree of protection to the S-NO bond acs.org. Furthermore, the acetamide group within the SNAP molecule is suggested to play a role in enhancing the strength of the S–NO bond, thereby reducing its lability acs.org.
Research on Incorporation into Polymeric Matrices
The incorporation of this compound into polymeric matrices is a widely researched strategy aimed at stabilizing the compound and controlling its nitric oxide (NO) release for various biomedical applications. This approach leverages the protective environment of the polymer to enhance the shelf-life and functional duration of the NO donor.
Stability Enhancement within Elastomeric Materials (e.g., Silicone, Polyurethane Composites)
Embedding SNAP within elastomeric polymers such as silicone and polyurethanes has been shown to dramatically improve its stability. When incorporated into a silicone rubber (SR) matrix, a derivative of SNAP demonstrated negligible degradation for up to four weeks when stored at 4°C, a significant improvement over its stability as a powder nih.gov. Similarly, research on a polyurethane copolymer (Elast-eon E2As) showed that materials containing 10 wt% SNAP retained 87% of their initial SNAP content after being stored for over six months at room temperature nih.gov.
Long-term studies have further confirmed this stabilizing effect. In a thermoplastic silicone-polycarbonate-urethane composite known as CarboSil, 88.5% of the initial SNAP content remained after eight months of storage at 37°C acs.org. This enhanced stability within the polymer matrix is crucial for the development of medical devices with a long shelf-life and sustained therapeutic action acs.org. It has also been observed that higher concentrations of SNAP (e.g., 10 wt%) within the polymer matrix exhibit greater stability compared to lower concentrations (e.g., 5 wt%) nih.gov.
| Polymer Matrix | SNAP Concentration | Storage Condition | Duration | % SNAP Remaining | Source |
|---|---|---|---|---|---|
| Elast-eon E2As (Polyurethane Copolymer) | 10 wt% | Room Temperature | 6 months | 87% | nih.gov |
| Elast-eon E2As (Polyurethane Copolymer) | 10 wt% | -20°C | 6 months | 95% | nih.gov |
| CarboSil (Silicone-Polycarbonate-Urethane) | 10 wt% | 37°C | 8 months | 88.5% | acs.org |
| Silicone Elastomer (SR) | Not Specified | 37°C | 8 months | 86.8% | acs.org |
| Silicone Rubber (SR) with SNAP-SNAP | Not Specified | 4°C | 4 weeks | Negligible Degradation | nih.gov |
Mechanisms of Stability Maintenance through Polymer-Compound Interactions (e.g., Hydrogen Bonding, Crystallization)
The enhanced stability of this compound within polymeric matrices is attributed to specific molecular interactions. A primary mechanism is the formation of a polymer-crystal composite acs.orgnih.gov. When the concentration of SNAP exceeds its solubility threshold within a polymer like CarboSil (approximately 3.4–4.0 wt%), the excess SNAP molecules form orthorhombic crystals acs.org.
Sustained Nitric Oxide Release Kinetics from Polymer-Based Systems
The incorporation of SNAP into polymers allows for sustained and prolonged release of nitric oxide. The mechanism for this sustained release is linked to the two states of SNAP within the polymer: the less stable, solubilized form and the highly stable, crystalline form acs.org.
Initially, the solubilized SNAP, particularly near the polymer-water interface, decomposes to release NO acs.org. As this dissolved SNAP is depleted, the local concentration within the polymer drops, creating a chemical gradient. This gradient drives the slow dissolution of the crystalline SNAP from the stable reservoir into the polymer matrix to replenish the solubilized portion acs.org. This slow, dissolution-limited process results in a sustained release of NO at physiologically relevant levels for extended periods, with studies reporting release for up to 14 days, 3 weeks, and even 42 days, depending on the specific polymer system acs.orgnih.govacs.org. The release kinetics can be monitored and quantified using chemiluminescence nitric oxide analyzers, which are considered the gold standard for this measurement nih.govnih.gov.
Impact of Sterilization Methodologies on Incorporated this compound Content and Release Profile
For medical device applications, the ability of SNAP-incorporated polymers to withstand sterilization is critical. Research has shown that the choice of sterilization method has a significant impact on the stability of SNAP.
Methods such as ethylene oxide (EO), ultraviolet (UV) radiation, and hydrogen peroxide vapor have been found to be compatible with SNAP-doped polymers, with approximately 90% or more of the active SNAP content being retained post-sterilization nih.govacs.org. Specifically, after ethylene oxide sterilization, SNAP-incorporated CarboSil films maintained 91.8% of their initial SNAP content acs.org. Importantly, these sterilization techniques did not adversely affect the subsequent NO-release profile of the materials nih.gov.
In contrast, sterilization by autoclaving (steam sterilization) has been shown to be detrimental, causing significant degradation of the incorporated SNAP, with one study reporting only 2.5% of the compound remaining researchgate.netresearchgate.net.
| Polymer Matrix | Sterilization Method | % SNAP Remaining | Source |
|---|---|---|---|
| Elast-eon E2As | Ethylene Oxide (EO) | ~90% | nih.gov |
| Elast-eon E2As | Ultraviolet (UV) Radiation | ~90% | nih.gov |
| Elast-eon E2As | Hydrogen Peroxide Vapor | ~90% | nih.gov |
| CarboSil | Ethylene Oxide (ETO) | 91.8% | acs.org |
| E5-325 Polymer | Ethylene Oxide (ETO) | 82.7% | acs.org |
| Silicone Rubber (SR) | Ethylene Oxide (ETO) | 78.7% | acs.org |
| SNAP-UCs | Autoclaving | 2.5% | researchgate.netresearchgate.net |
Analytical Assessment of this compound Leaching from Polymer Matrices
A critical aspect of developing SNAP-incorporated polymers is quantifying the potential for the NO donor molecule to leach out of the matrix. Analytical techniques such as UV-vis spectrophotometry and liquid chromatography-mass spectrometry (LC-MS) are employed to assess leaching acs.orgnih.gov.
Studies involve soaking the polymer samples in a buffer solution, typically phosphate-buffered saline (PBS), at physiological temperature (37°C) nih.gov. Aliquots of the buffer are then collected at various time points and analyzed to determine the concentration of leached SNAP nih.gov. Research has shown that molecular tailoring of the RSNO can reduce leaching; for instance, a SNAP dimer (SNAP-SNAP) was found to leach approximately 60% less from a silicone rubber matrix than monomeric SNAP on the first day nih.gov.
Furthermore, the application of a polymer topcoat can serve as a physical barrier to significantly reduce leaching. A cross-linked silicone rubber topcoat was shown to be effective in minimizing the diffusion of SNAP and its degradation products from a CarboSil film acs.org. Similarly, applying a CarboSil topcoat to SNAP-impregnated PVC tubing reduced the total amount of SNAP leaching by 60% acs.org.
Advanced Analytical and Spectroscopic Methodologies for S Nitrosopenicillamine Research
Quantification Techniques for S-Nitrosopenicillamine and Nitric Oxide Release
Accurate quantification of this compound and its NO payload is fundamental to understanding its stability, release kinetics, and potential therapeutic efficacy. Several methods, each with distinct principles and applications, are employed for this purpose.
Chemiluminescence-Based Nitric Oxide Detection and Analysis
Chemiluminescence detection is widely regarded as the gold standard for the direct and real-time measurement of nitric oxide released from donor compounds like this compound. nih.govuiowa.edu This technique is predicated on the gas-phase reaction between nitric oxide and ozone (O₃), which produces an electronically excited nitrogen dioxide (NO₂*) molecule. As this molecule decays to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the concentration of NO. uiowa.edu
Analyzers, such as the Sievers Nitric Oxide Analyzer (NOA), are commonly used for this purpose. nih.govacs.org In a typical setup, NO released from a sample, often dissolved in a buffer solution, is purged from the vessel with an inert gas like nitrogen. nih.govnih.gov This gas stream is then directed into a reaction chamber where it mixes with ozone. nih.gov A key advantage of this method is its high sensitivity, with detection limits reportedly as low as 10 nM, and its specificity for NO, as it does not detect potential interfering species like nitrates and nitrites which are not transferred to the reaction cell. nih.govnih.gov This specificity is crucial for accurately profiling the NO-release kinetics from this compound without confounding signals from its degradation byproducts. nih.gov
| Parameter | Description | Typical Value/Range | Reference |
|---|---|---|---|
| Principle | Gas-phase reaction of NO with O₃ producing light | NO + O₃ → NO₂* + O₂ → NO₂ + hν | uiowa.edu |
| Detection Limit | Lowest concentration of NO that can be reliably detected | Down to 10 nM | nih.gov |
| Specificity | Ability to detect NO without interference from other nitrogen oxides | High; does not detect nitrates or nitrites in the sample vessel | nih.gov |
| Common Instrument | Sievers Nitric Oxide Analyzer (NOA) | Models 280i, 280 | nih.govacs.org |
Colorimetric Assays for Nitric Oxide Metabolites (e.g., Nitrate/Nitrite)
In aqueous environments, nitric oxide is readily oxidized to more stable metabolites, primarily nitrite (B80452) (NO₂⁻) and nitrate (NO₃⁻). elabscience.comeaglebio.com Colorimetric assays, most notably the Griess assay, provide an indirect method to quantify NO release by measuring the concentration of these metabolites. eaglebio.commdpi.com
The Griess reaction involves a two-step diazotization process. mdpi.com First, in an acidic medium, nitrite reacts with an amine (e.g., sulfanilamide) to form a diazonium salt. This intermediate then couples with a second aromatic compound (e.g., N-(1-naphthyl)ethylenediamine) to produce a colored azo compound, which exhibits strong absorbance at a specific wavelength, typically around 540-550 nm. elabscience.comeaglebio.comnih.gov Since the Griess reagent only detects nitrite, samples containing nitrate must first be treated with a reducing agent, such as nitrate reductase or vanadium(III), to convert nitrate to nitrite. eaglebio.comnih.gov By measuring nitrite concentration with and without the reduction step, the levels of both metabolites can be determined, providing a measure of the total NO produced. eaglebio.com These assays are cost-effective and suitable for high-throughput screening, with detection ranges spanning from approximately 0.5 µM to 100 µM. nih.govbio-techne.com
| Parameter | Description | Typical Value/Range | Reference |
|---|---|---|---|
| Assay Principle | Two-step diazotization reaction forming a colored azo dye | Griess Reaction | mdpi.com |
| Measured Analytes | Stable oxidation products of nitric oxide | Nitrite (NO₂⁻) and Nitrate (NO₃⁻) | eaglebio.com |
| Detection Wavelength | Wavelength of maximum absorbance for the azo compound | 540 - 570 nm | nih.govarborassays.com |
| Detection Range | Effective concentration range for quantification | ~0.16 µM to 100 µM | bio-techne.com |
Ultraviolet-Visible Spectroscopy for S-Nitrosothiol Quantification and Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a direct, non-destructive technique used for the quantification and characterization of S-nitrosothiols, including this compound. The presence of the S-nitroso (S-NO) functional group gives rise to characteristic absorbance maxima in the UV and visible regions of the electromagnetic spectrum. nih.govnih.gov
For this compound, these characteristic peaks are typically observed around 340-343 nm and 590-595 nm. nih.govnih.govresearchgate.net The absorbance at the shorter wavelength (~340 nm) is significantly stronger and is generally used for quantitative analysis. nih.govsapub.org By applying the Beer-Lambert Law, the concentration of this compound in a solution can be determined, provided its molar absorptivity coefficient is known. Reported molar absorptivity values for SNAP at ~340 nm are in the range of 1075-1079 M⁻¹cm⁻¹. sapub.org This method is valuable for assessing the purity of synthesized this compound and for monitoring its stability or decomposition over time under various conditions, such as exposure to light or different storage temperatures. nih.govsapub.org
| Parameter | Description | Typical Value | Reference |
|---|---|---|---|
| Primary Absorbance Maximum (λmax) | Wavelength of strongest absorbance, used for quantification | ~340 - 343 nm | nih.govnih.gov |
| Secondary Absorbance Maximum (λmax) | Weaker characteristic absorbance in the visible region | ~590 - 595 nm | nih.govnih.gov |
| Molar Absorptivity (ε) at ~340 nm | A measure of how strongly the molecule absorbs light at this wavelength | 1075 - 1079 M⁻¹cm⁻¹ | sapub.org |
| Application | Purpose of the analysis | Quantification, purity assessment, stability studies | nih.govsapub.org |
High-Resolution Separation and Detection Techniques
To analyze the complex mixtures that can result from the synthesis or decomposition of this compound, powerful separation techniques coupled with sensitive detection methods are required.
High-Performance Liquid Chromatography (HPLC) for Reaction Product Separation and Identification
High-Performance Liquid Chromatography (HPLC) is an essential tool for separating, identifying, and quantifying this compound from its precursors and potential reaction byproducts. nih.gov When coupled with a UV-Visible detector, HPLC methods can leverage the characteristic absorbance of the S-NO group (~340 nm) for selective detection and quantification of S-nitrosothiols. nih.govmdpi.com
The technique utilizes a high-pressure pump to pass a solvent mixture (mobile phase) through a column packed with a solid adsorbent material (stationary phase). Components in the sample mixture are separated based on their differential interactions with the stationary phase. For S-nitrosothiols, reverse-phase columns (e.g., C18) are commonly used. mdpi.com This methodology allows for the effective separation of the parent S-nitrosothiol from its corresponding thiol (e.g., N-acetylpenicillamine) and disulfide, which are common products of its decomposition. acs.org The high resolution of HPLC makes it invaluable for assessing the purity of this compound preparations and for studying the kinetics of its reactions with other molecules. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Profiling and Leaching Studies
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) represent the definitive analytical method for the identification and profiling of degradation products. molnar-institute.comnih.gov This hyphenated technique combines the powerful separation capabilities of HPLC with the high sensitivity and structural information provided by mass spectrometry. molnar-institute.comnih.gov
LC-MS is particularly crucial for degradation and leaching studies, for instance, when this compound is incorporated into polymer matrices for controlled NO release. acs.org The method can identify and quantify not only the parent compound but also its degradation products, such as N-acetylpenicillamine (NAP) and its disulfide form, that may leach from the material. acs.org Mass spectrometry provides the mass-to-charge ratio (m/z) of the separated components, allowing for the determination of their elemental composition and facilitating structural elucidation, especially when using high-resolution mass spectrometry. researchgate.netnih.gov The fragmentation patterns generated in MS/MS experiments provide further structural details, enabling the confident identification of unknown impurities and degradation products formed under various stress conditions. nih.govnih.gov
| Application | Information Obtained | Key Advantage | Reference |
|---|---|---|---|
| Degradation Product Profiling | Identification and structural elucidation of products from hydrolysis, photolysis, etc. | High sensitivity and specificity for identifying unknown compounds in complex mixtures. | nih.govnih.gov |
| Leaching Studies | Quantification of this compound and its byproducts (e.g., NAP, NAP disulfide) released from a material. | Ability to simultaneously measure multiple analytes leaching from a polymer matrix. | acs.org |
| Impurity Analysis | Detection and characterization of process-related impurities and potential toxic byproducts. | Unparalleled sensitivity and selectivity for trace-level impurity detection. | researchgate.net |
| Stability Testing | Monitoring the decay of the parent compound and the formation of degradants over time under defined conditions. | Provides a complete mass balance of the degradation process. | nih.gov |
Capillary Electrophoresis Coupled with Contactless Conductivity Detection for Direct S-Nitrosothiol Analysis
Capillary electrophoresis (CE) coupled with capacitively coupled contactless conductivity detection (C4D) has emerged as a powerful technique for the direct analysis of S-nitrosothiols (RSNOs) like this compound. This method circumvents the limitations of many traditional detection techniques that require the decomposition of the S-nitrosothiol prior to quantification. nih.gov CE-C4D allows for the separation and direct quantification of RSNOs and their decomposition products, providing a more accurate representation of their stability and reactivity. nih.gov
The principle of CE-C4D is based on the differential migration of charged species within a capillary under the influence of an electric field, with detection accomplished by measuring changes in the conductivity of the solution. nifc.gov.vnnih.gov This detection method is particularly advantageous for small molecules that lack a chromophore or fluorophore, making them difficult to detect with conventional UV-Vis or fluorescence detectors. nih.gov The contactless nature of the C4D detector, where electrodes are placed on the outside of the capillary, prevents issues such as electrode fouling and unwanted electrochemical reactions that can occur with direct-contact detectors. nasa.gov
Research has demonstrated the successful application of CE-C4D in studying the kinetics of S-nitrosothiol decomposition. For instance, studies on S-nitrosoglutathione (GSNO), a related S-nitrosothiol, have shown that decomposition by light follows first-order kinetics, while thermal decomposition at 80°C is a zero-order reaction. nih.gov This technique has also proven effective in monitoring transnitrosation reactions, such as the exchange of the NO moiety between GSNO and cysteine, with the ability to separate and detect all reaction products in a short analysis time. nih.gov
Table 1: Performance Characteristics of CE-C4D for Cation and Anion Analysis
| Analyte | Limit of Detection (μM) | Reproducibility (RSD, n=10) | Linearity Range (μM - mM) |
|---|---|---|---|
| Potassium | 2.8 | 3.4% | 20 - 7000 |
| Chloride | 6.4 | 4.9% | 20 - 7000 |
This table showcases the performance of a microfabricated CE chip with contactless conductivity detection for representative cations and anions, demonstrating the sensitivity and reliability of the technique. nasa.gov
Advanced Spectroscopic and Imaging Approaches
Mass Spectrometry-Based Methods for Direct S-Nitrosylation Site Identification
Mass spectrometry (MS) is a cornerstone technique for the direct identification of S-nitrosylation sites on proteins. nih.govcreative-proteomics.com The inherent lability of the S-NO bond presents a significant challenge, as it can easily dissociate during the ionization process in the mass spectrometer. nih.govnih.gov However, with careful optimization of experimental parameters, direct detection is achievable.
Electrospray ionization (ESI) is generally preferred over matrix-assisted laser desorption ionization (MALDI) for analyzing S-nitrosylated proteins because its milder ionization conditions can help preserve the fragile S-NO bond. nih.gov Successful identification of S-nitrosylation sites often involves a combination of high-resolution mass spectrometry (such as quadrupole time-of-flight, QTOF) and tandem mass spectrometry (MS/MS). nih.govrutgers.edu In this approach, S-nitrosylated proteins are proteolytically digested, and the resulting peptides are analyzed. The S-nitrosylated peptide will exhibit a mass shift of +29 Da (due to the addition of a nitric oxide group and removal of a hydrogen atom). rutgers.edu
Researchers have developed strategies to stabilize the S-NO bond during analysis, such as maintaining the sample at a neutral pH in a buffer containing EDTA and neocuproine. rutgers.edu Furthermore, optimizing the cone voltage and collision energy in the mass spectrometer is critical to obtaining a good signal-to-noise ratio for the S-nitrosylated peptides. nih.govrutgers.edu For example, in a study of S-nitrosylated human thioredoxin, a cone voltage of 20 V and a collision energy of 4 V were found to be effective. nih.gov
One study successfully used an online LC-ESI-MS/MS analysis with a mass difference-based, data-dependent acquisition function to map the S-nitrosylated cysteine residues in protein tyrosine phosphatase 1B (PTP1B) after exposure to S-Nitroso-N-penicillamine (SNAP). nih.gov This demonstrated that the catalytic Cys215 was S-nitrosylated, leading to reversible inactivation of the enzyme. nih.gov
Table 2: Mass Spectrometry Analysis of S-Nitrosylated Hemoglobin
| Globin Chain | Modification | Measured Mass (Da) | Expected Mass (Da) |
|---|---|---|---|
| α-chain | Unmodified | 15126.5 ± 1.1 | 15126.4 |
| β-chain | Unmodified | 15868.5 ± 1.4 | 15867.2 |
| β-chain | Mono-nitrosylated | 15897.8 ± 1.1 | 15896.2 |
This table presents the results of electrospray ionization mass spectrometry (ES/MS) analysis of hemoglobin treated with an S-nitrosothiol, showing the mass shift corresponding to the addition of a single NO moiety to the β-chain. core.ac.uknih.gov
Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) Spectroscopy for Structural and Solvatochromic Characterization
Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for the structural and solvatochromic characterization of S-nitrosothiols, including this compound.
FTIR spectroscopy is sensitive to the vibrational frequencies of chemical bonds. The N=O stretching vibration in S-nitrosothiols gives rise to a characteristic absorption band in the infrared spectrum. The position of this band is sensitive to the electronic and steric environment of the S-NO group, a phenomenon known as solvatochromism. By studying the shifts in the N=O stretching frequency in different solvents, information about the polarity of the S-NO bond and its interactions with the surrounding medium can be obtained. S-nitrosothiols typically exhibit weak absorbance bands in the UV-visible region (330-340 nm and 450-550 nm), and their color can vary depending on the dihedral angle of the S-N bond. nih.gov
Application of Fluorescent Probes for S-Nitrosylation Monitoring in Research Models
Fluorescent probes have become invaluable tools for the real-time monitoring of S-nitrosylation in living cells and other biological systems. nih.gov These probes are designed to react selectively with S-nitrosothiols, resulting in a change in their fluorescent properties, such as an increase in fluorescence intensity ("turn-on" probes). nih.gov This allows for the visualization of dynamic changes in S-nitrosothiol levels in response to various stimuli.
Several strategies have been employed in the design of fluorescent probes for S-nitrosothiols. nih.gov Early examples were often based on phosphine-mediated reactions. nih.gov More recent developments have focused on creating probes with improved sensitivity, specificity, and photophysical properties, such as long-wavelength emission to minimize interference from cellular autofluorescence. nih.govresearchgate.net
For instance, a recently developed indole-based fluorescent probe with long-wavelength emission has been used for the direct detection of S-nitrosothiols in mitochondria. nih.gov Another study reported a theranostic probe that not only visualizes S-nitrosation stress in a cell model of oxygen-glucose deprivation/reperfusion but also exhibits therapeutic effects by scavenging S-nitrosothiols. nih.gov The use of fluorescent dyes, such as CyDye maleimides, in a modified "switch" method allows for the detection of S-nitrosylated proteins in gels with high sensitivity. researchgate.net
Immunohistochemical Techniques for Nitrosospecies Localization
Immunohistochemistry (IHC) is a powerful technique for visualizing the localization of specific molecules within tissue sections, providing crucial spatial information about their distribution. sigmaaldrich.comspringernature.com In the context of S-nitrosylation research, IHC can be used to detect S-nitrosylated proteins and other nitrosospecies in situ. nih.govresearchwithrutgers.com
This technique typically involves the use of a primary antibody that specifically recognizes the S-nitrosocysteine (SNO-Cys) moiety or other nitrated species like 3-nitrotyrosine. nih.govnih.gov A secondary antibody, conjugated to an enzyme or a fluorophore, is then used to detect the primary antibody, allowing for visualization by colorimetric or fluorescence microscopy. sigmaaldrich.comantibodies.com
The development of antibodies specific to the SNO moiety has enabled the in situ detection of S-nitrosylated proteins in various tissues. nih.govresearchwithrutgers.com For example, IHC has been used to demonstrate the formation of S-nitrosylated proteins in response to nitric oxide synthase (NOS) activity. nih.gov High-resolution immunoelectron microscopy with anti-S-nitrosocysteine antibodies has revealed the subcellular localization of S-nitrosylated proteins in compartments such as the endoplasmic reticulum and Golgi-associated vesicles in human vascular smooth muscle cells. pnas.org
It is important to include appropriate positive and negative controls to ensure the specificity of the staining. nih.gov For instance, pre-treating tissue sections with a reducing agent to cleave the S-NO bond can serve as a negative control. pnas.org
Indirect Detection Methodologies for Protein S-Nitrosylation
Due to the labile nature of the S-NO bond, indirect methods for detecting protein S-nitrosylation are widely used. The most prominent of these is the biotin-switch technique (BST). nih.govnih.govsfrbm.org
The BST is a three-step method:
Blocking: Free thiol groups on cysteine residues are blocked, typically with a methylthiolating agent like methyl methanethiosulfonate (MMTS). nih.govfrontiersin.org
Reduction: The S-nitrosothiol bonds are selectively reduced to free thiols using ascorbate. nih.govsfrbm.org
Labeling: The newly formed thiol groups are labeled with a thiol-reactive biotinylating agent, such as biotin-HPDP. nih.gov
The biotinylated proteins can then be detected by western blotting using an anti-biotin antibody or avidin-HRP, or they can be purified using avidin-affinity chromatography for identification by mass spectrometry. nih.govnih.govbiocat.com The BST has been instrumental in identifying numerous endogenously S-nitrosylated proteins. nih.govsfrbm.org
Variations of the biotin-switch technique have been developed to enhance its capabilities. For example, using isobaric iodoTMT reagents instead of biotin allows for the quantification and site-mapping of S-nitrosylated proteins from multiple samples in a single mass spectrometry experiment. acs.org Another modification, known as the SNO-resin assisted capture (SNO-RAC) method, utilizes a thiol-reactive resin to capture the S-nitrosylated proteins, which can simplify the identification of S-nitrosylation sites. nih.gov
Table 3: Key Steps of the Biotin-Switch Technique
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1. Blocking | Methyl methanethiosulfonate (MMTS) | To block free cysteine thiols, preventing their subsequent labeling. nih.gov |
| 2. Reduction | Ascorbate | To selectively reduce S-nitrosothiols to free thiols. nih.gov |
| 3. Labeling | Biotin-HPDP | To covalently label the newly formed thiols with biotin for detection or purification. nih.gov |
This table outlines the fundamental steps and reagents involved in the biotin-switch technique for the indirect detection of protein S-nitrosylation.
Modified Biotin Switch Techniques (e.g., His-tag Switch)
The study of S-nitrosylation, a critical post-translational modification where a nitric oxide (NO) group is added to a cysteine thiol on a protein, relies on sensitive and specific detection methods. This compound, as an S-nitrosothiol (RSNO), serves as a donor of NO, inducing S-nitrosylation in target proteins. The biotin switch technique (BST) has been a foundational assay for identifying these modified proteins in complex biological samples. nih.govresearchgate.netahajournals.org The classic BST involves three main steps: 1) blocking all free (non-nitrosylated) cysteine thiols, 2) selectively reducing the S-nitrosothiols to free thiols using ascorbate, and 3) labeling these newly exposed thiols with a biotin-containing reagent. nih.gov
However, to enhance specificity, improve protein enrichment, and facilitate unambiguous identification of modification sites, several variations of the BST have been developed. nih.govresearchgate.net One such significant advancement is the His-tag switch method. nih.govnih.gov This strategy replaces the biotin label with a histidine-containing peptide, enabling a different and highly specific purification process. nih.gov
The His-tag switch workflow begins similarly to the classic BST by blocking free thiols with a reagent like N-ethylmaleimide (NEM). nih.gov Following this, the S-nitrosylated cysteine residues are reduced with ascorbate. The key divergence from the standard BST occurs at the labeling step. Instead of a biotin-based reagent, the newly formed thiols are treated with a conjugate of iodoacetate and a histidine-containing peptide. nih.gov This covalently attaches a "His-tag" to the sites of previous S-nitrosylation.
Proteins now bearing this His-tag are enriched through immobilized metal affinity chromatography (IMAC), typically using a nickel column which has a high affinity for the polyhistidine tag. nih.govthermofisher.com The captured proteins are then eluted and can be subjected to further analysis, such as gel electrophoresis or, crucially, mass spectrometry for the precise identification of the modified cysteine residues. nih.govnih.gov This novel approach provides a robust method for the purification and identification of S-nitrosylated proteins, which is essential for understanding the molecular mechanisms regulated by NO donors like this compound. nih.gov
Interactive Data Table: Procedural Comparison of Classic Biotin Switch vs. His-tag Switch
| Step | Classic Biotin Switch Technique (BST) | His-tag Switch Technique | Rationale for the Step |
| 1. Blocking | Free cysteine thiols are blocked with an alkylating agent (e.g., MMTS or NEM). nih.gov | Free cysteine thiols are blocked with an alkylating agent (e.g., NEM). nih.gov | To prevent non-specific labeling of cysteines that were not S-nitrosylated. |
| 2. Reduction | S-nitrosothiols (SNOs) are selectively reduced to thiols using ascorbate. nih.gov | S-nitrosothiols (SNOs) are selectively reduced to thiols using ascorbate. nih.gov | To specifically expose the cysteine residues that were the target of S-nitrosylation. |
| 3. Labeling | Newly formed thiols are labeled with a biotin-containing reagent (e.g., biotin-HPDP). nih.gov | Newly formed thiols are labeled with an iodoacetate-His-peptide conjugate. nih.gov | To attach a specific tag to the site of modification for subsequent purification. |
| 4. Enrichment | Biotinylated proteins are captured using avidin or streptavidin affinity chromatography. nih.gov | His-tagged proteins are enriched via Immobilized Metal Affinity Chromatography (IMAC) using a nickel column. nih.govthermofisher.com | To isolate the tagged proteins from the complex mixture for analysis. |
| 5. Analysis | Analysis via immunoblotting (with anti-biotin antibodies) or mass spectrometry. | Analysis via gel electrophoresis and mass spectrometry for protein ID and site localization. nih.govnih.gov | To identify the specific proteins and exact cysteine residues that were S-nitrosylated. |
Detailed Research Findings
The His-tag switch technique was developed as a novel strategy to allow for the purification and identification of S-nitrosylated proteins and to enable the unambiguous localization of the modified cysteine residues through mass spectrometry analysis. nih.gov Research utilizing this method provides a clear workflow for isolating proteins that have undergone S-nitrosylation. The findings demonstrate that the use of a His-tag for affinity purification on a nickel column is a highly effective alternative to the biotin-avidin system. nih.gov This is particularly valuable for mass spectrometry-based proteomics, as it helps to precisely map the S-nitrosocysteine proteome. The ability to pinpoint the exact site of modification is crucial for elucidating how S-nitrosylation, which can be induced by exogenous NO donors such as this compound, modulates the function and activity of specific proteins. nih.gov
Interactive Data Table: Key Reagents and Their Functions in the His-tag Switch Method
| Reagent | Chemical Class | Function in the Assay |
| N-ethylmaleimide (NEM) | Thiol-reactive alkylating agent | Blocks free cysteine thiols to prevent their non-specific labeling. nih.gov |
| Ascorbate | Reducing agent | Selectively reduces the S-nitrosothiol bond to regenerate a free thiol group. nih.gov |
| Iodoacetate-His-peptide conjugate | Labeling reagent | Covalently binds to the newly formed thiols, attaching a polyhistidine tag. nih.gov |
| Immobilized Nickel (Ni-NTA or Ni-IDA resin) | Affinity chromatography medium | Binds specifically to the polyhistidine tag, allowing for the enrichment of labeled proteins. nih.govthermofisher.com |
| Imidazole | Elution agent | Competes with the His-tag for binding to the nickel resin, releasing the captured proteins. thermofisher.com |
Computational Chemistry and Molecular Modeling Studies of S Nitrosopenicillamine
Molecular Dynamics and Quantum Mechanical Simulations
The combination of molecular dynamics (MD) and quantum mechanics (QM) allows for a detailed examination of S-Nitrosopenicillamine in complex environments. MD simulations can model the dynamic behavior of the molecule and its surroundings, such as solvent molecules or a protein active site, while QM methods provide an accurate description of the electronic structure and bond-making/breaking processes in a specific region of interest.
Hybrid QM/MM methods are particularly powerful for studying reactions in large systems like enzymes or in solution. nih.govbiomolmd.orgmdpi.com In this approach, the chemically active part of the system, such as the S-NO group of this compound and the reacting species, is treated with a high-level QM method (e.g., Density Functional Theory, DFT). biomolmd.org The remainder of the system, including the rest of the penicillamine (B1679230) structure and the surrounding solvent or protein environment, is described using a more computationally efficient molecular mechanics (MM) force field. nih.gov
This dual-level approach allows for the accurate modeling of electronic rearrangements during a chemical reaction while still accounting for the influence of the larger environment. nih.gov QM/MM simulations can be used to map potential energy surfaces, identify transition states, and calculate activation energy barriers for various reactions involving SPEN, such as transnitrosation (the transfer of the nitroso group) to other thiols. researchgate.net For instance, computational studies on model S-nitrosothiols have explored the barriers for transnitrosation and thiolation reactions, revealing that reactions with thiolate anions (RS⁻) have significantly lower energy barriers than reactions with neutral thiols (RSH). researchgate.net Such studies provide a detailed, step-by-step understanding of the reaction pathway that is crucial for interpreting experimental kinetic data.
This compound undergoes decomposition through several pathways, broadly classified as denitrosation, which can include hydrolysis (reaction with water), thermal decay, and metal-catalyzed decomposition. dur.ac.ukwikipedia.org Computational methods have been employed to investigate the mechanisms of these degradation routes. Denitrosation can occur via homolytic cleavage to produce a thiyl radical and nitric oxide (NO) or via heterolytic cleavage. wayne.edu
Transnitrosation, a key denitrosation pathway, involves the transfer of the nitroso group to another nucleophile, often another thiol. nih.govnih.gov Computational studies using DFT have shown that this reaction likely proceeds through a transition state involving a nucleophilic attack of a thiolate anion on the nitrogen atom of the S-NO group. researchgate.netnih.gov The stability of S-nitrosothiols is also heavily influenced by their environment. For example, the presence of copper ions (Cu²⁺) is known to catalytically accelerate the decomposition of SPEN, a process that can be modeled to understand the coordination chemistry and electron transfer steps involved. dur.ac.uk While direct computational studies on the hydrolysis pathway of SPEN are not extensively detailed, the general principles of nucleophilic attack at the nitrogen or sulfur atom, which are explored in other reaction mechanism studies, would be applicable.
Talipov and Timerghazin have proposed three key resonance structures based on computational analysis. nih.gov The relative contribution of these structures explains the dual electrophilic character of the S-nitrosothiol group and is highly sensitive to the molecular environment. researchgate.net
| Resonance Structure | Description | Key Features | Implication for Reactivity |
| Covalent (Primary) | Standard covalent bonding representation: R–S–N=O. | Most stable form. | Baseline reactivity. |
| "D Structure" | Features a double bond between sulfur and nitrogen (R–S⁺=N–O⁻). | Positive charge on sulfur, negative charge on oxygen. Stronger S–N bond. | Favors nucleophilic attack at the sulfur atom. |
| "I Structure" | An ion pair structure (R–S⁻ N≡O⁺). | Negative charge on sulfur, positive charge on the N–O group. Longer, weaker S–N bond. | Favors nucleophilic attack at the nitrogen atom (transnitrosation). |
This table summarizes the key resonance structures of the S-nitrosothiol group as described in computational studies. nih.gov
Predictive Modeling of Reactivity and Stability
Beyond elucidating existing mechanisms, computational models can predict how the reactivity and stability of this compound change in response to external stimuli. These predictive capabilities are crucial for understanding its function in diverse biological environments.
The local environment within a protein active site can subject a molecule like SPEN to strong, oriented external electric fields (EEFs). Computational studies have demonstrated that such EEFs can dramatically alter the properties and reactivity of the S-nitrosothiol group. acs.orgnih.govresearchgate.net The primary mechanism for this effect is the modulation of the contributions of the minor resonance structures. acs.org
An EEF can selectively stabilize one of the charged resonance forms over the other. For example, an electric field that stabilizes the R–S⁻ N≡O⁺ ion pair ("I Structure") will increase the positive charge on the nitrogen atom, making the molecule more susceptible to nucleophilic attack at the nitrogen (transnitrosation). acs.orgresearchgate.net Conversely, a field that stabilizes the R–S⁺=N–O⁻ form ("D Structure") would enhance reactivity at the sulfur atom. acs.org This selective catalysis by EEFs provides a plausible mechanism for how protein environments can tightly control the reaction specificity of S-nitrosothiols, directing them toward a specific reaction pathway like transnitrosation while suppressing others. acs.orgnih.gov
| Electric Field Effect | Impact on Resonance Structures | Predicted Change in Reactivity |
| Stabilization of R–S⁻ N≡O⁺ | Increases the contribution of the "I Structure". | Enhances the rate of N-attack (transnitrosation). |
| Stabilization of R–S⁺=N–O⁻ | Increases the contribution of the "D Structure". | Enhances the rate of S-attack (thiolation). |
This table illustrates the predicted effects of an external electric field on the reactivity of S-nitrosothiols based on computational simulations. acs.org
Solvatochromism is the phenomenon where the color of a substance, or more specifically its absorption spectrum, changes with the polarity of the solvent. S-nitrosothiols, including SPEN, have a characteristic absorption peak in the UV-visible range (around 330-360 nm) due to the n → π* transition of the nitroso group. nih.gov The precise wavelength of this absorption is sensitive to the surrounding environment.
Computational models can predict these solvatochromic shifts. nih.govresearchgate.net Using QM/MM approaches, one can calculate the excitation energies of SPEN while explicitly modeling the surrounding solvent molecules. researchgate.net By running simulations in different solvents (e.g., water, ethanol, chloroform), it is possible to predict how the absorption maximum will shift. These calculations provide insights into the solute-solvent interactions and the differential stabilization of the ground and excited electronic states by the solvent. Machine learning models, trained on datasets of experimental or high-level computational data, are also emerging as a powerful tool for predicting solvatochromic properties for a wide range of molecules and solvents. nih.gov
S Nitrosopenicillamine As an Experimental Research Probe and Tool
Design and Application of Nitric Oxide Releasing Materials in Research
A significant area of research focuses on incorporating S-Nitrosopenicillamine into polymer matrices to create materials that mimic the natural release of NO by the endothelium. This approach is used to enhance the biocompatibility of medical devices and to study the localized effects of NO.
Development of Polymer Coatings and Devices for In Vitro Studies
The development of polymer coatings that release NO is a key strategy to improve the performance of blood-contacting and tissue-contacting medical devices. This compound and its derivatives are frequently used as the NO donor molecule in these systems due to their stability within polymer matrices and their capacity for long-term NO release. nih.gov
Researchers have successfully incorporated these compounds into various biomedical polymers. For instance, (N-acetyl-S-nitrosopenicillaminyl)-S-nitrosopenicillamine (SNAP-SNAP), a dimer of SNAP, has been physically mixed into a commercially available silicone rubber to create NO-releasing coatings. nih.govnih.gov These coatings are designed for sustained NO release over extended periods, with studies showing tunable and continuous release for up to six weeks. nih.gov The primary challenge in this field is to achieve long-term, stable NO release with minimal leaching of the donor molecule from the polymer. nih.govnih.gov
Other polymers have also been modified to act as NO-releasing platforms. Polyvinyl chloride (PVC), a widely used medical polymer, has been chemically modified by covalently linking SNAP to its structure, creating SNAP-PVC. mdpi.com This approach allows for controllable NO release initiated by light or trace metal ions. mdpi.com Similarly, S-nitroso-N-acetylpenicillamine (SNAP) has been encapsulated within biodegradable poly(lactic-co-glycolic acid) (PLGA) microspheres, which can release NO for weeks in a controlled manner. scispace.com These materials serve as powerful in vitro models to study the effects of localized NO delivery.
| NO Donor | Polymer Matrix | Method of Incorporation | Key Research Application | Reference |
|---|---|---|---|---|
| SNAP-SNAP | Silicone Rubber (SR) | Physical Incorporation | Studying long-term NO release and stability for antimicrobial coatings. | nih.govnih.gov |
| SNAP | Polyvinyl Chloride (PVC) | Covalent Linking | Investigating photoinitiated and ion-mediated controlled NO release. | mdpi.com |
| SNAP | CarboSil | Impregnation | Evaluating NO release for antithrombotic and antimicrobial catheters. | acs.org |
| SNAP | Poly(lactic-co-glycolic acid) (PLGA) | Encapsulation (Microspheres) | Developing biodegradable systems for extended, tunable NO release. | scispace.com |
Investigation of Antimicrobial Efficacy in Vitro against Pathogens
Nitric oxide is recognized for its broad-spectrum antimicrobial properties, making NO-releasing materials a focus of research for preventing device-related infections. nih.gov this compound-releasing coatings have been tested extensively in vitro against common pathogens.
Studies using silicone rubber coatings incorporated with 10 wt % SNAP-SNAP demonstrated promising antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. nih.gov The efficacy is attributed to the persistent release of NO, which can induce nitrosative and oxidative stress in bacteria, leading to damage of membrane proteins, lipids, and DNA. nih.govunc.edu The multi-mechanistic action of NO is considered an advantage in combating bacterial resistance. nih.gov
The antimicrobial effectiveness of these materials is often quantified by measuring the reduction in viable bacterial adhesion and biofilm formation on the surface compared to control materials without the NO donor. For example, research has shown that NO-releasing materials can cause significant log reductions in bacterial colony-forming units (CFU). researchgate.net
| Material | Pathogen | Observed Effect | Reference |
|---|---|---|---|
| 10 wt % SNAP-SNAP in Silicone Rubber | Staphylococcus aureus | Promising antibacterial properties observed. | nih.gov |
| 10 wt % SNAP-SNAP in Silicone Rubber | Escherichia coli | Promising antibacterial properties observed. | nih.gov |
| 15 wt % SNAP in CarboSil | Staphylococcus epidermidis | 2 log unit reduction in viable bacteria adhesion after 14 days. | acs.org |
| 15 wt % SNAP in CarboSil | Pseudomonas aeruginosa | 2.5 log unit reduction in viable bacteria adhesion after 14 days. | acs.org |
Research into Antithrombotic Properties in Experimental Animal Models
Beyond its antimicrobial effects, NO is a potent inhibitor of platelet adhesion and activation, which are critical steps in thrombus (blood clot) formation. nih.gov This property is crucial for the biocompatibility of blood-contacting devices like intravascular catheters. This compound-releasing materials have been evaluated in experimental animal models to confirm their antithrombotic potential in a physiological setting.
Probing Nitric Oxide Signaling and Reactivity Pathways in Experimental Systems
This compound serves as a critical research tool for elucidating the fundamental chemical biology of nitric oxide. As an S-nitrosothiol (RSNO), it can donate an NO group, allowing researchers to study specific NO-mediated post-translational modifications and interactions in controlled in vitro environments.
Role in Investigating Protein S-Nitrosylation in Vitro
S-nitrosylation is a key post-translational modification where an NO group is covalently attached to the thiol side chain of a cysteine residue in a protein. mdpi.comduke.edu This modification can alter a protein's function, stability, or localization, making it a crucial mechanism in cellular signaling. mdpi.comnih.gov
In vitro, this compound and other S-nitrosothiols are used as NO donors to induce S-nitrosylation of specific target proteins. unav.edu This allows researchers to identify which cysteine residues are susceptible to modification and to study the functional consequences of this modification without the complexity of a cellular system. For example, a purified protein can be incubated with this compound, and the resulting S-nitrosylated protein can be analyzed using techniques like mass spectrometry to pinpoint the exact site of modification. duke.edu These experiments are fundamental to understanding how S-nitrosylation regulates everything from cardiovascular function to neurotransmission. nih.gov
Studies of Thiol-Nitric Oxide Interactions and Their Consequences
The interaction between nitric oxide and thiol groups is a central aspect of NO biochemistry. core.ac.uknih.gov this compound is a model compound for studying the formation and reactivity of S-nitrosothiols (SNOs). The formation of an SNO requires an oxidant for either the thiol or the NO. nih.govbohrium.com
Research using compounds like this compound helps to characterize the chemical reactions that govern NO signaling. A key process is transnitrosation (or trans-S-nitrosylation), where the NO group is transferred from one thiol to another. core.ac.uk this compound can be used in vitro to study the kinetics and specificity of NO transfer to other biologically relevant thiols, such as glutathione (B108866) or cysteine residues in proteins. mdpi.com These studies provide insight into how NO signals are propagated through biological systems, as S-nitrosoglutathione (GSNO), an endogenous SNO, is thought to act as a stable reservoir and transporter of NO, delivering it to specific protein targets via transnitrosation reactions. mdpi.com
Research on Nitric Oxide/Hydrogen Sulfide (B99878) (NO/H₂S) "Crosstalk" Mechanisms
This compound serves as a critical experimental tool in the investigation of the complex interplay between nitric oxide (NO) and hydrogen sulfide (H₂S), two key gasotransmitters in cellular signaling. Research in this area focuses on how these two molecules interact directly and modulate each other's biological activity, a phenomenon often referred to as "crosstalk."
Studies have demonstrated that H₂S can chemically react with S-nitrosothiols (RSNOs) like this compound. This interaction can lead to the reductive release of NO from the S-nitrosothiol, providing a chemical basis for how H₂S might augment NO signaling in biological systems. The reaction between this compound (specifically, its acetylated form, SNAP) and H₂S has been investigated in detail, revealing the formation of novel chemical intermediates. One significant intermediate identified is the perthionitrite (SSNO⁻) anion, which is formed during these crosstalk reactions. rug.nl The formation of SSNO⁻ and other polysulfides is a key finding, confirming that the interaction is not merely a simple release of NO but a more complex chemical pathway that generates new reactive species with their own potential biological activities. rug.nl
This research is vital for understanding physiological processes where both NO and H₂S are present, such as in the vascular endothelium. In these systems, H₂S is known to stimulate NO production by activating endothelial NO synthase (eNOS), but the direct chemical interactions, elucidated using probes like this compound, add another layer to this regulatory network. dntb.gov.ua The ability of H₂S to modulate the availability of NO from RSNO pools represents a direct mechanism of signal regulation. dntb.gov.uakhanacademy.org
Table 1: Key Findings in NO/H₂S Crosstalk Research Involving S-Nitrosothiols
| Research Focus | Key Finding | Significance |
| Chemical Interaction | H₂S reacts with this compound to release NO. | Demonstrates a direct chemical pathway for crosstalk between the two gasotransmitters. |
| Intermediate Formation | The reaction produces a key intermediate identified as perthionitrite (SSNO⁻). rug.nl | Reveals a complex reaction mechanism beyond simple NO donation, generating new signaling molecules. |
| Biological Context | In endothelial cells, H₂S can enhance NO signaling. dntb.gov.ua | The chemical reaction provides a potential mechanism for the observed physiological effects in the vasculature. |
| Protein Modification | S-nitrosothiol groups on proteins can react with H₂S to form protein persulfides. khanacademy.org | Suggests a mechanism for converting one type of post-translational modification (S-nitrosylation) into another (persulfidation). |
Enzyme Kinetic and Inhibition Studies in Biochemical Systems
This compound is a valuable reagent in the study of enzyme kinetics, primarily as a tool to investigate the effects of S-nitrosylation on enzyme function rather than as a classical enzyme inhibitor itself. S-nitrosylation is a post-translational modification where an NO group is added to a cysteine thiol on a protein, which can significantly alter the protein's activity, stability, or localization.
In a typical experimental setup, a purified enzyme is treated with this compound to induce S-nitrosylation of its cysteine residues. Subsequently, standard enzyme kinetic assays are performed to determine how this modification affects key parameters. These studies measure the initial reaction velocity (V₀) at various substrate concentrations to determine the maximum velocity (Vmax) and the Michaelis constant (Km). libretexts.org
Changes in these parameters reveal the mechanism of action:
A change in Vmax with no change in Km suggests noncompetitive inhibition, where the modification reduces the catalytic efficiency of the enzyme without affecting substrate binding. libretexts.orgresearchgate.net
An increase in Km with no change in Vmax indicates competitive inhibition, implying that S-nitrosylation hinders substrate binding to the active site. libretexts.orgresearchgate.net
Changes in both Vmax and Km point to mixed or uncompetitive inhibition mechanisms. mit.eduresearchgate.net
Role as a Catalyst or in Catalytic Research (e.g., Gold Nanoparticle Catalysis)
The role of this compound in catalysis, particularly in the context of gold nanoparticle (AuNP) catalysis, is not well-established in the reviewed scientific literature. Research on AuNP catalysis frequently focuses on the reduction of aromatic nitro compounds (compounds with an -NO₂ group) to their corresponding amines. rug.nlnih.govsciepublish.com This process is of significant interest for the synthesis of pharmaceuticals and other fine chemicals. nih.govsciepublish.com
In these catalytic systems, gold nanoparticles act as heterogeneous catalysts, facilitating the transfer of hydrogen to the nitro group, often using a reducing agent like sodium borohydride. sciepublish.com The literature extensively covers the synthesis of AuNPs, their stabilization, and their high catalytic efficiency in these specific reduction reactions. sciepublish.comnih.gov
However, the available research does not indicate a direct role for this compound or other S-nitrosothiols as catalysts, substrates, or modulators within this specific domain of gold nanoparticle-catalyzed nitro reduction. The chemical nature of the S-nitroso group (R-S-N=O) is distinct from the aromatic nitro group (Ar-NO₂), and their reduction pathways and catalytic requirements differ. Therefore, while AuNP catalysis is a robust field, its direct intersection with this compound chemistry is not a current focus of the reported research.
Utilization in In Vitro Experimental Systems and Methodologies
Integration into Controlled In Vitro Environments for Cellular and Tissue Studies
A significant application of this compound is its incorporation into polymeric biomaterials to create surfaces that release NO in a controlled, sustained manner. This approach is used to study the effects of localized NO delivery on cellular and tissue responses in controlled in vitro environments.
The N-acetylated form, S-nitroso-N-acetylpenicillamine (SNAP), is often blended into medical-grade polymers like thermoplastic polyurethanes or silicone rubber. These NO-releasing materials are then used in in vitro models to assess biocompatibility and functionality. For example, SNAP-doped catheters have been tested in drip-flow biofilm reactors to study their ability to prevent the adhesion and growth of bacteria, such as Staphylococcus aureus. nih.gov These controlled environments allow researchers to quantify the antibiofilm properties of localized NO release over extended periods. nih.gov
Similarly, these materials are tested for hemocompatibility by exposing them to blood in in vitro flow loops or static incubation assays. The release of NO from the polymer surface is designed to mimic the natural antithrombotic properties of the endothelium. By integrating this compound into these solid-state delivery systems, researchers can create controlled experimental conditions to study complex biological responses like thrombosis and bacterial colonization on medical device surfaces.
Table 2: In Vitro Systems Utilizing this compound-Doped Biomaterials
| In Vitro System | Biomaterial | Research Purpose | Key Measurement |
| Drip-Flow Biofilm Reactor | SNAP-doped CarboSil Catheters nih.gov | To evaluate the prevention of bacterial colonization. | Log reduction of viable bacterial cell count on the catheter surface. nih.gov |
| Hemolysis Assay | SNAP-doped Elast-eon E2As Films | To assess blood compatibility and erythrocyte lysis. | Hemolytic index, measured according to ISO 10993-4 standards. |
| Cell Viability Assay | Leachates from SNAP-doped polymers | To determine the cytotoxicity of the material. | Fibroblast cell viability, measured according to ISO 10993-5 standards. researchgate.net |
Quality Assessment Tools for In Vitro Studies Involving this compound
The reliability of in vitro studies using this compound depends on rigorous quality control and the use of standardized assessment tools. While general frameworks like the DARE (Database of Abstracts of Reviews of Effects) tool exist for evaluating systematic reviews of in vitro studies, specific quality measures are crucial when dealing with a chemically labile compound like this compound.
Key quality assessment criteria for these studies include:
Compound Characterization and Purity: The identity and purity of the this compound used must be confirmed, typically via ¹H NMR and UV-Visible spectroscopy. uea.ac.uk The characteristic UV-Vis absorbance peaks for S-nitrosothiols (around 340 nm and 550 nm) are used to quantify the concentration and confirm the presence of the S-nitroso bond. uea.ac.uk
Stability and Decomposition Kinetics: The stability of this compound is highly dependent on factors like temperature, light exposure, pH, and the presence of trace metal ions. researchgate.netnih.gov Quality in vitro research involves characterizing the compound's stability under the specific experimental conditions (e.g., in cell culture media at 37°C). nih.govresearchgate.net Studies often report the percentage of the active compound remaining over the course of the experiment to ensure that the observed effects are due to the intended NO release profile.
Quantification of NO Release: The rate of NO release from this compound in the experimental buffer or medium should be measured, often using techniques like chemiluminescence. This ensures that the concentration of NO being delivered to the cells or tissues is known and reproducible.
Appropriate Controls: The use of a "spent" donor (this compound that has already decomposed) or the penicillamine (B1679230) backbone without the nitroso group are essential negative controls. This helps confirm that the observed biological effects are due to the released nitric oxide and not the parent molecule or its degradation products. nih.gov
By applying these specific chemical quality control measures alongside broader in vitro study assessment tools, researchers can ensure the validity and reproducibility of their findings.
Q & A
Q. How to validate SPEN’s specificity as an NO donor in complex biological matrices?
Q. What criteria determine whether stress-testing data can substitute for confirmatory SPEN impurity testing?
- Methodological Answer : Stress data (e.g., forced degradation under extreme pH/temperature) are supportive but insufficient unless they simulate real-world conditions. Confirmatory testing requires validated methods (ICH Q2(R1)) and justification via structural alerts (e.g., amine nitrosatability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
